Product packaging for Ansatrienin B(Cat. No.:CAS No. 80111-48-4)

Ansatrienin B

Cat. No.: B1237358
CAS No.: 80111-48-4
M. Wt: 638.8 g/mol
InChI Key: VVJDHJZQBGWPEQ-UVDHFMOUSA-N
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Description

Ansatrienin B has been reported in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50N2O8 B1237358 Ansatrienin B CAS No. 80111-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80111-48-4

Molecular Formula

C36H50N2O8

Molecular Weight

638.8 g/mol

IUPAC Name

[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24-,25+,29-,31-,33-/m0/s1

InChI Key

VVJDHJZQBGWPEQ-UVDHFMOUSA-N

Isomeric SMILES

C[C@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Synonyms

ansatrienin B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ansatrienin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin B, also known as Mycotrienin II, is a member of the ansamycin class of antibiotics isolated from Streptomyces species.[1] This class of natural products is characterized by a macrocyclic lactam structure. This compound exhibits a range of biological activities, including antifungal and antitumor properties.[1] Notably, it is a potent inhibitor of osteoclastic bone resorption, making it a molecule of significant interest in the development of therapeutics for bone-related diseases.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including the experimental data and methodologies used for its elucidation.

Chemical Structure and Properties

This compound is a complex macrocyclic lactam with a 21-membered ring. Its molecular formula is C₃₆H₅₀N₂O₈, corresponding to a molecular weight of 638.8 g/mol .[2] The structure incorporates a hydroquinone moiety, a triene system, and a cyclohexanecarbonyl-D-alanine side chain.[3]

The systematic IUPAC name for this compound is [(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate.[2] This nomenclature defines the absolute stereochemistry at the eight chiral centers and the geometry of the four double bonds within the macrocycle.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₃₆H₅₀N₂O₈[2]
Molecular Weight638.8 g/mol [2]
AppearanceNot specified in provided results
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol

Stereochemistry

The complex three-dimensional arrangement of atoms in this compound is crucial for its biological activity. The stereochemistry has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The molecule contains eight stereocenters and four geometric isomers in the triene chain.

The absolute configurations of the chiral centers are as follows: 5R, 13S, 14R, 15R, and the D-alanine residue in the side chain corresponds to 2R.[2] The geometry of the double bonds in the polyene chain is 6Z, 8Z, 10Z, and 16Z.[2]

Experimental Data for Structural Elucidation

The determination of the intricate structure of this compound relied on a combination of spectroscopic techniques. The following sections summarize the key data used for its structural characterization.

Spectroscopic Data

The primary spectroscopic data for the structural elucidation of this compound are summarized in the tables below.

Table 2: ¹H NMR Spectral Data of this compound (Note: Specific chemical shifts and coupling constants were not available in the provided search results. The following is a representative table of expected proton signals.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.0 - 7.5m-
Olefinic Protons5.0 - 6.5m-
Methine Protons3.0 - 5.0m-
Methylene Protons1.0 - 2.5m-
Methyl Protons0.8 - 1.5d, s-
Methoxy Protons~3.5s-
Amide Protons7.0 - 8.5d-

Table 3: ¹³C NMR Spectral Data of this compound (Note: Specific chemical shifts were not available in the provided search results. The following is a representative table of expected carbon signals.)

CarbonChemical Shift (δ, ppm)
Carbonyl Carbons160 - 180
Aromatic/Olefinic Carbons100 - 150
Oxygenated Carbons60 - 80
Aliphatic Carbons10 - 50

Table 4: Mass Spectrometry Data of this compound (Note: Specific fragmentation patterns were not detailed in the provided search results.)

Ionm/z
[M+H]⁺639.3637
Major FragmentsNot specified

Table 5: Infrared (IR) Spectroscopy Data of this compound

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
N-H (amide)~3300
C-H (aromatic/olefinic)>3000
C-H (aliphatic)<3000
C=O (amide, ester)~1730, ~1650
C=C (aromatic, olefinic)~1600, ~1500

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a Streptomyces culture, based on the initial discovery by Sugita et al. (1982).[4]

G cluster_0 Fermentation and Extraction cluster_1 Purification cluster_2 Final Product Fermentation 1. Fermentation of Streptomyces sp. in a suitable medium Mycelium_Separation 2. Separation of mycelium from culture broth by filtration or centrifugation Fermentation->Mycelium_Separation Mycelium_Extraction 3. Extraction of mycelium with an organic solvent (e.g., acetone, methanol) Mycelium_Separation->Mycelium_Extraction Solvent_Evaporation 4. Evaporation of the organic solvent under reduced pressure Mycelium_Extraction->Solvent_Evaporation Crude_Extract 5. Crude extract obtained Solvent_Evaporation->Crude_Extract Silica_Gel 6. Silica gel column chromatography of the crude extract Crude_Extract->Silica_Gel Elution 7. Elution with a solvent gradient (e.g., chloroform-methanol) Silica_Gel->Elution Active_Fractions 8. Collection and pooling of active fractions Elution->Active_Fractions Sephadex 9. Further purification by Sephadex LH-20 column chromatography Active_Fractions->Sephadex Crystallization 10. Crystallization from a suitable solvent system (e.g., methanol-water) Sephadex->Crystallization Pure_Ansatrienin_B Pure this compound Crystallization->Pure_Ansatrienin_B

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation Methodologies

The structural elucidation of this compound involved the following key experimental techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the compound.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups such as hydroxyls, amides, carbonyls, and double bonds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.[3][9]

  • Chemical Degradation: Chemical degradation studies were likely performed to confirm the identity of the constituent parts, such as the D-alanine and cyclohexanecarboxylic acid moieties.[10]

While an X-ray crystal structure for this compound itself was not found in the provided search results, this technique is the definitive method for determining the absolute stereochemistry of a molecule and has been used for other ansamycin antibiotics.[11][12][13]

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of osteoclast differentiation and bone resorption.[1] This activity is primarily mediated through its interference with the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[14][15] RANKL is a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation into mature, bone-resorbing osteoclasts.

This compound has been shown to inhibit this process, likely by affecting downstream signaling molecules such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[15][16][17]

RANKL_Signaling_Pathway Ansatrienin_B This compound NFkB_Pathway NF-κB Pathway Ansatrienin_B->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ansatrienin_B->MAPK_Pathway Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits TRAF6->NFkB_Pathway Activates TRAF6->MAPK_Pathway Activates p65_translocation p65 Nuclear Translocation NFkB_Pathway->p65_translocation Gene_Expression Osteoclast-specific Gene Expression MAPK_Pathway->Gene_Expression p65_translocation->Gene_Expression Osteoclast_Differentiation Osteoclast Differentiation & Bone Resorption Gene_Expression->Osteoclast_Differentiation

Caption: Inhibition of the RANKL signaling pathway in osteoclasts by this compound.

Conclusion

This compound is a structurally complex ansamycin antibiotic with significant potential for therapeutic applications, particularly in the context of bone diseases. Its chemical structure and stereochemistry have been meticulously elucidated through a combination of advanced spectroscopic techniques. A thorough understanding of its structure-activity relationships, particularly in relation to the RANKL signaling pathway, will be instrumental in the future design and development of novel therapeutics based on the this compound scaffold. Further research, including the acquisition of a single-crystal X-ray structure, would provide the ultimate confirmation of its three-dimensional architecture and facilitate more precise molecular modeling studies.

References

Ansatrienin B and its Mycotrienin Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Ansatrienin B, also known as Mycotrienin II, and its relationship to the broader mycotrienin family of ansamycin antibiotics.[1][2][3][4] Sourced from Streptomyces species, these natural products have garnered significant interest due to their potent and diverse biological activities, including antifungal, antitumor, and bone-resorptive inhibitory properties.[1][4] This document consolidates key information on their chemical nature, biosynthetic pathways, and mechanisms of action. Detailed experimental protocols for crucial assays are provided to facilitate further research, and quantitative data are presented in a clear tabular format for comparative analysis. Furthermore, signaling pathways affected by this compound are visualized using Graphviz diagrams to offer a clear understanding of its molecular interactions.

Introduction to this compound and Mycotrienins

This compound is a member of the ansamycin class of antibiotics, characterized by a macrocyclic structure spanned by an aliphatic chain. It is chemically identified as the hydroquinone form of Ansatrienin A (Mycotrienin I). The mycotrienins are a closely related group of compounds, with this compound being synonymous with Mycotrienin II. These compounds are produced by various strains of Streptomyces, including Streptomyces collinus. While exhibiting potent activity against fungi and yeasts, they are largely inactive against bacteria.[1] Their unique biological profile, particularly their antitumor and anti-osteoporotic potential, has made them a subject of intensive study.

Chemical Structures and Biosynthesis

The core structure of ansamycins like this compound is derived from 3-amino-5-hydroxybenzoic acid (AHBA). The biosynthesis of this compound involves a polyketide synthase (PKS) pathway, where the AHBA starter unit is elaborated with acetate and propionate units. The cyclohexanecarboxylic acid moiety of this compound is derived from shikimic acid.[5] The biosynthetic gene clusters for ansatrienin (mycotrienin) have been identified and analyzed in Streptomyces collinus, revealing a complex enzymatic machinery responsible for the assembly of this intricate molecule.[5]

Quantitative Biological Activity Data

The biological activities of this compound (Mycotrienin II) have been quantified in various assays. The following tables summarize the available data for easy comparison.

Table 1: Antifungal Activity of this compound (Mycotrienin II)

Fungal/Yeast SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Penicillium chrysogenum 1AM 710612.5[1]
Mucor pusillus IAM 612212.5[1]
Rhizopus delemar IAM 601512.5[1]
Saccharomyces cerevisiae IFO 03048.0[1]
Candida utilis IFO 03964.0[1]
Candida krusei IFO 05904.0[1]

Table 2: In Vitro Inhibitory Activity of this compound (Mycotrienin II)

Biological ActivityCell Line/SystemIC50 Value
Inhibition of Bone ResorptionFetal rat long bones21 nM[1]
Inhibition of Protein Synthesis (L-leucine incorporation)A549 (human lung carcinoma)58 nM[1]
Inhibition of TNF-α-induced ICAM-1 ExpressionA549 (human lung carcinoma)300 nM[1]

Signaling Pathway Analysis

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the TNF-α/NF-κB and RANKL pathways.

Inhibition of TNF-α-Induced NF-κB Signaling

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB signaling cascade, leading to the expression of various inflammatory and adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1). This compound has been shown to inhibit TNF-α-induced ICAM-1 expression.[1] This inhibition is likely mediated through the suppression of the NF-κB pathway. The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ub TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Phosphorylates IkB-alpha IκBα IKK_complex->IkB-alpha Phosphorylates NF-kB_dimer p65/p50 (Inactive) Ub Ubiquitination & Degradation IkB-alpha->Ub p65 p65 p50 p50 p65_n p65 NF-kB_dimer->p65_n Translocation p50_n p50 AnsatrieninB This compound AnsatrieninB->IKK_complex Inhibits (Proposed) DNA DNA p65_n->DNA p50_n->DNA ICAM-1_gene ICAM-1 Gene Expression DNA->ICAM-1_gene

Caption: Proposed inhibition of the TNF-α/NF-κB signaling pathway by this compound.

Inhibition of RANKL-Induced Osteoclastogenesis

Receptor activator of nuclear factor kappa-B ligand (RANKL) is a key cytokine in the differentiation and activation of osteoclasts, the cells responsible for bone resorption. This compound's ability to inhibit bone resorption is attributed to its interference with the RANKL signaling pathway. By inhibiting this pathway, this compound can reduce the formation of mature osteoclasts and their bone-resorbing activity.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane (Osteoclast Precursor) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IKK_complex IKK complex TAK1->IKK_complex AP-1 AP-1 MAPK_pathway->AP-1 Activates NF-kB_pathway NF-κB Pathway IKK_complex->NF-kB_pathway NFATc1 NFATc1 NF-kB_pathway->NFATc1 Induces AnsatrieninB This compound AnsatrieninB->TAK1 Inhibits (Proposed) AP-1->NFATc1 Co-activates Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression Osteoclast\nDifferentiation\n& Activation Osteoclast Differentiation & Activation Gene_Expression->Osteoclast\nDifferentiation\n& Activation

Caption: Proposed mechanism of this compound in inhibiting RANKL-induced osteoclastogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.

Osteoclastogenesis and Bone Resorption Assay

This protocol describes the in vitro differentiation of RAW 264.7 macrophage cells into osteoclasts and the subsequent assessment of their bone resorption activity.[6][7][8][9][10]

Materials:

  • RAW 264.7 cells

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • Bovine bone slices or calcium phosphate-coated plates

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • Toluidine blue or Von Kossa stain

  • Scanning Electron Microscope (SEM) (optional)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells onto bovine bone slices or into calcium phosphate-coated 24-well plates at a density of 8 x 10³ to 2.5 x 10⁴ cells/well.[6][7]

  • Osteoclast Differentiation:

    • Induce differentiation by adding recombinant mouse RANKL to the culture medium at a final concentration of 30-100 ng/mL.[6][7]

    • Culture the cells for 6-7 days, replacing the medium with fresh RANKL-containing medium every 2-3 days.

  • TRAP Staining for Osteoclast Identification:

    • After the differentiation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.[7][11][12]

    • Identify osteoclasts as large, multinucleated (≥3 nuclei) TRAP-positive cells under a light microscope.

  • Bone Resorption Pit Assay:

    • To visualize resorption pits, remove the cells from the bone slices or coated plates by sonication or treatment with a sodium hypochlorite solution.[6]

    • Stain the surface with 1% toluidine blue or perform Von Kossa staining to visualize the resorption pits.[7]

    • Alternatively, for a more detailed analysis, prepare the bone slices for SEM to observe the resorption pits.[6]

    • Quantify the resorbed area using image analysis software like ImageJ.[7]

G A Seed RAW 264.7 cells on bone slices/coated plates B Induce differentiation with RANKL (6-7 days) A->B C Fix and perform TRAP staining B->C E Remove cells to expose resorption pits B->E D Identify multinucleated TRAP-positive osteoclasts C->D F Stain pits with Toluidine Blue/Von Kossa E->F G Quantify resorbed area using ImageJ F->G

Caption: Workflow for the osteoclastogenesis and bone resorption assay.

TNF-α-Induced ICAM-1 Expression Assay in A549 Cells

This protocol details a method to quantify the expression of ICAM-1 on the surface of A549 human lung carcinoma cells following stimulation with TNF-α, and to assess the inhibitory effect of compounds like this compound.[13][14][15][16]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human TNF-α

  • This compound or other test compounds

  • Human ICAM-1 ELISA kit or primary and secondary antibodies for Western blot/immunofluorescence

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (for Western blot)

  • Fixative (e.g., 4% paraformaldehyde for immunofluorescence)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS-T)

Procedure:

  • Cell Culture and Treatment:

    • Culture A549 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin until confluent.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a designated period (e.g., 4, 12, or 24 hours).[13][16]

  • Quantification of ICAM-1 Expression:

    • ELISA:

      • Use a commercial human ICAM-1 ELISA kit.[15]

      • Collect cell culture supernatants (for soluble ICAM-1) or prepare cell lysates.

      • Follow the manufacturer's protocol to measure the concentration of ICAM-1.

    • Western Blot:

      • Lyse the cells and collect the protein extracts.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

      • Probe the membrane with a primary antibody against human ICAM-1, followed by an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescence substrate.

    • Immunofluorescence:

      • Fix the cells grown on coverslips.

      • Permeabilize the cells and block non-specific binding.

      • Incubate with a primary antibody against human ICAM-1, followed by a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the cells using a fluorescence microscope.

G A Culture A549 cells to confluency B Pre-treat with this compound A->B C Stimulate with TNF-α B->C D Quantify ICAM-1 Expression C->D E ELISA D->E F Western Blot D->F G Immunofluorescence D->G

Caption: Workflow for assessing the effect of this compound on TNF-α-induced ICAM-1 expression.

Conclusion

This compound (Mycotrienin II) and its related mycotrienins represent a promising class of natural products with significant therapeutic potential. Their multifaceted biological activities, including potent antifungal, antitumor, and anti-bone resorptive effects, warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, biosynthesis, and mechanisms of action. The detailed experimental protocols and consolidated quantitative data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology, facilitating future studies aimed at harnessing the therapeutic potential of these fascinating molecules. The elucidation of the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways remains a key area for future research and will be crucial for the development of novel therapeutics based on this ansamycin scaffold.

References

Antitumor Properties of the Ansamycin Antibiotic Ansatrienin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ansatrienin B, also known as Mycotrienin II, is a naturally occurring ansamycin antibiotic with demonstrated antitumor properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research. The primary antitumor activity of this compound stems from its ability to inhibit protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A), a critical component of the translation machinery. This inhibition leads to a cascade of downstream effects, including the suppression of pro-inflammatory signaling pathways, ultimately contributing to its cytotoxic and cytostatic effects on cancer cells.

Introduction

This compound is a member of the ansamycin family of antibiotics, a group of compounds characterized by a macrocyclic lactam structure. Isolated from Streptomyces species, this compound has garnered interest in the field of oncology due to its potent activity against various tumor cell lines.[1][2] Its unique mechanism of action, targeting a fundamental process in cell growth and proliferation, makes it a compelling candidate for further investigation and development as a therapeutic agent. This guide aims to consolidate the existing knowledge on this compound's antitumor properties for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A).[3][4] eEF1A is a crucial protein in the elongation step of protein synthesis, responsible for delivering aminoacyl-tRNAs to the ribosome.

This compound binds to a hydrophobic pocket at the interface between domains I and III of eEF1A1 in its GTP-bound conformation.[4][5] This binding stabilizes a specific conformational state of eEF1A1, which is thought to interfere with its normal function during translation. While it does not appear to directly disrupt the loading of aminoacyl-tRNAs or GTP hydrolysis, the stabilization of this particular conformation likely hinders the subsequent steps of the elongation cycle.[4] This ultimately leads to the inhibition of protein synthesis, a process vital for rapidly dividing cancer cells.

A notable consequence of this interaction is the selective suppression of TNF-α-induced inflammatory responses.[3] Specifically, the hydroxyl group at the C-13 position of this compound is believed to form critical hydrogen bonds with arginine 300 and glutamate 302 of eEF1A, leading to the preferential inhibition of TNF-α-stimulated Intercellular Adhesion Molecule-1 (ICAM-1) expression.[3]

Signaling Pathways

The antitumor effects of this compound are primarily mediated through the disruption of protein synthesis, which has profound impacts on various signaling pathways essential for cancer cell survival and proliferation.

Inhibition of Protein Synthesis Elongation

The core signaling event initiated by this compound is the inhibition of the elongation phase of protein translation. This occurs through its direct interaction with eEF1A1.

cluster_inhibition Inhibitory Action Ansatrienin_B This compound eEF1A1_GTP eEF1A1-GTP Ansatrienin_B->eEF1A1_GTP Ansatrienin_B->eEF1A1_GTP aa_tRNA Aminoacyl-tRNA Ribosome Ribosome eEF1A1_GTP->Ribosome Delivers aa-tRNA Protein_Synthesis Protein Synthesis (Elongation) aa_tRNA->eEF1A1_GTP Ribosome->Protein_Synthesis Proceeds Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Supports

This compound inhibits protein synthesis by targeting eEF1A1.
Inhibition of TNF-α-Induced ICAM-1 Expression

A significant downstream effect of this compound's interaction with eEF1A1 is the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 plays a crucial role in inflammation and cancer metastasis. The inhibition of its expression by this compound is thought to be a consequence of the general disruption of protein synthesis, which would include the proteins involved in the TNF-α signaling cascade.

cluster_inhibition Inhibitory Action TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TNFR->Signaling_Cascade Transcription Gene Transcription Signaling_Cascade->Transcription ICAM1_mRNA ICAM-1 mRNA Transcription->ICAM1_mRNA Translation Translation ICAM1_mRNA->Translation ICAM1_Protein ICAM-1 Protein Translation->ICAM1_Protein Cell_Surface_Expression Cell Surface Expression ICAM1_Protein->Cell_Surface_Expression Ansatrienin_B This compound eEF1A1 eEF1A1 Ansatrienin_B->eEF1A1 Binds to eEF1A1->Translation Inhibits

This compound inhibits TNF-α-induced ICAM-1 expression.

Quantitative Data

The following tables summarize the reported quantitative data on the biological activities of this compound.

Table 1: In Vitro Activity of this compound

ActivityCell Line/SystemIC50 ValueReference(s)
Inhibition of L-leucine incorporationA549 (Human lung carcinoma)58 nM[1]
Inhibition of TNF-α-induced ICAM-1 expressionNot specified300 nM[1]
Inhibition of calcium releaseFetal rat long bones21 nM[1]

Table 2: In Vivo Data for this compound

ParameterAnimal ModelValueReference(s)
LD50CDF1 male mice80 mg/kg[1]
Antitumor ActivityP-388 injected miceActive (daily intraperitoneal injection for 6 days)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

L-leucine Incorporation Assay for Protein Synthesis Inhibition

This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled L-leucine into newly synthesized proteins.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • [3H]-L-leucine or [14C]-L-leucine

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined period.

  • Add radiolabeled L-leucine to each well and incubate for a specific duration (e.g., 1-4 hours).

  • Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the proteins by adding cold 10% TCA to each well and incubating on ice for at least 30 minutes.

  • Aspirate the TCA and wash the wells twice with cold 5% TCA to remove any unincorporated radiolabeled leucine.

  • Solubilize the protein precipitate by adding 0.1 M NaOH to each well and incubating at room temperature until the precipitate is dissolved.

  • Transfer the lysate from each well to a scintillation vial.

  • Add scintillation cocktail to each vial and mix thoroughly.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percentage of inhibition of L-leucine incorporation for each concentration of this compound relative to the vehicle control.

Start Seed Cells Treat Treat with This compound Start->Treat Label Add Radiolabeled L-leucine Treat->Label Incubate Incubate Label->Incubate Wash Wash with PBS Incubate->Wash Precipitate Precipitate Proteins (TCA) Wash->Precipitate Wash_TCA Wash with TCA Precipitate->Wash_TCA Solubilize Solubilize Precipitate (NaOH) Wash_TCA->Solubilize Measure Measure Radioactivity Solubilize->Measure Analyze Analyze Data Measure->Analyze

Workflow for L-leucine Incorporation Assay.
In Vivo Antitumor Activity in a P-388 Murine Leukemia Model

This protocol describes a common method for evaluating the in vivo efficacy of a compound against a murine leukemia model.

Materials:

  • P-388 murine leukemia cells

  • Syngeneic mice (e.g., DBA/2 or BDF1)

  • This compound solution for injection

  • Sterile saline or appropriate vehicle

  • Syringes and needles for injection

  • Calipers for tumor measurement (if applicable for solid tumors)

Procedure:

  • Culture P-388 leukemia cells in appropriate in vitro conditions.

  • Harvest and wash the cells, then resuspend them in sterile saline at a specific concentration (e.g., 1 x 106 cells/0.1 mL).

  • Implant the P-388 cells into the peritoneal cavity of the mice (intraperitoneal injection).

  • Randomly divide the mice into control and treatment groups.

  • On the day following tumor cell implantation (Day 1), begin treatment with this compound. Administer the compound intraperitoneally once daily for a specified duration (e.g., 6 consecutive days). The control group should receive injections of the vehicle on the same schedule.

  • Monitor the mice daily for signs of toxicity and record their body weights.

  • The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (% ILS) of the treated group compared to the control group.

  • Calculate % ILS using the formula: % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.

Implant Implant P-388 Cells (Intraperitoneal) Randomize Randomize Mice Implant->Randomize Treat Treat with this compound (Daily, IP) Randomize->Treat Monitor Daily Monitoring (Toxicity, Body Weight) Treat->Monitor Endpoint Determine Mean Survival Time Monitor->Endpoint Analyze Calculate % ILS Endpoint->Analyze

Workflow for P-388 Murine Leukemia Model.

Conclusion

This compound demonstrates significant antitumor properties primarily through the inhibition of protein synthesis by targeting the eukaryotic elongation factor 1A. This mechanism of action disrupts a fundamental cellular process, leading to cytotoxic effects in cancer cells and the modulation of inflammatory signaling pathways. The quantitative data from preclinical studies are promising, although further research is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide are intended to support and facilitate future investigations into this compelling antitumor agent. The potential for this compound to be utilized as a payload in antibody-drug conjugates (ADCs) also presents an exciting avenue for targeted cancer therapy.

References

An In-depth Technical Guide to Ansatrienin B Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin B, a member of the ansamycin class of antibiotics isolated from Streptomyces species, has garnered significant interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their antifungal, anticancer, and immunosuppressive properties. We delve into the structure-activity relationships, summarizing key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds. Furthermore, this guide visualizes the underlying molecular mechanisms through signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

Ansamycins are a family of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus. This compound, also known as Mycotrienin II, is a notable member of this family, exhibiting a broad spectrum of biological activities.[1] While its intrinsic antifungal and antitumor properties are well-documented, significant research efforts have been directed towards the synthesis and evaluation of its derivatives to enhance potency, selectivity, and pharmacokinetic profiles. This guide aims to consolidate the current knowledge on this compound derivatives, providing a technical framework for their continued investigation.

Biological Activities of this compound and Its Derivatives

This compound and its analogs have demonstrated a range of biological effects, with the most prominent being antifungal, anticancer, and immunosuppressive activities. The structural integrity of the ansamycin core, particularly the triene moiety, a free hydroxyl group at position 13, and an acyl group at C-11, have been identified as crucial for its cytocidal activity.[2]

Antifungal Activity

This compound is active against a variety of fungi and yeasts.[1] While specific data on a wide range of its synthetic derivatives is limited in publicly available literature, the parent compound's activity provides a baseline for further drug development.

Table 1: Antifungal Spectrum of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Penicillium chrysogenum 1AM 710612.5[1]
Mucor pusillus IAM 612212.5[1]
Rhizopus delemar IAM 601512.5[1]
Saccharomyces cerevisiae IFO 03048.0[1]
Candida utilis IFO 03964.0[1]
Candida krusei IFO 05904.0[1]
Anticancer Activity

The antitumor properties of this compound are a primary focus of research. It exhibits cytotoxicity against various cancer cell lines and has been shown to potentiate the effects of several clinical anticancer agents.[3] The mechanism of its anticancer action is multifaceted, involving the inhibition of protein synthesis and the modulation of key signaling pathways.

Table 2: In Vitro Anticancer and Related Activities of this compound

ActivityCell Line / SystemIC50
Inhibition of L-leucine incorporation (Protein Synthesis)A54958 nM[4]
Inhibition of parathyroid hormone-induced calcium releaseFetal rat long bones21 nM[4]
Inhibition of pp60c-src kinase50 nM[4]
Inhibition of TNF-α-induced ICAM-1 expression300 nM[4]

Studies on the related ansamycin, trienomycin A, have provided insights into the structure-activity relationship (SAR) for anticancer effects. Modifications to the core structure, with the exception of 22-O-methylation, generally lead to a reduction in cytotoxicity, highlighting the importance of the native functionalities.[2]

Immunosuppressive Activity

The immunosuppressive potential of this compound and its derivatives is an emerging area of investigation. While direct quantitative data on this compound's immunosuppressive activity is not extensively detailed in the available literature, its inhibitory effect on TNF-α induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) suggests a potential role in modulating inflammatory and immune responses.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antifungal agents.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Fungal strains

  • Appropriate liquid medium (e.g., RPMI-1640)

  • This compound or its derivatives

  • Spectrophotometer (Microplate reader)

  • Incubator

Procedure:

  • Preparation of Antifungal Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the antifungal agent in the appropriate growth medium. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for fungal growth.

  • Inoculum Preparation: Grow the fungal strain in the appropriate medium to the mid-logarithmic phase. Adjust the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the drug-free control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of this compound Derivative serial Perform Serial Dilutions in 96-well Plate stock->serial inoculate Inoculate Plate with Fungal Suspension serial->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Read Optical Density (OD600) incubate->read determine Determine MIC read->determine

MIC Assay Workflow
Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treat Treat Cells with This compound Derivatives adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance at 570nm solubilize->read_abs analyze Calculate Cell Viability and IC50 read_abs->analyze

MTT Assay Workflow

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways. A key mechanism of action is the inhibition of protein synthesis, which broadly impacts cellular functions and can lead to apoptosis in cancer cells.

Signaling_Pathway cluster_translation Protein Synthesis Inhibition cluster_outcome Cellular Outcomes AnsatrieninB This compound Derivative Elongation Peptide Chain Elongation AnsatrieninB->Elongation Inhibits Ribosome Ribosome Ribosome->Elongation tRNA Aminoacyl-tRNA tRNA->Elongation Growth_Arrest Cell Growth Arrest Elongation->Growth_Arrest Apoptosis Apoptosis Elongation->Apoptosis

This compound's Impact on Protein Synthesis

Furthermore, this compound's ability to inhibit TNF-α-induced ICAM-1 expression points towards its interference with inflammatory signaling pathways, which are often dysregulated in cancer and autoimmune diseases.

Inflammatory_Pathway AnsatrieninB This compound Derivative NFkB_Pathway NF-κB Signaling Cascade AnsatrieninB->NFkB_Pathway Inhibits TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR TNFR->NFkB_Pathway ICAM1_Expression ICAM-1 Gene Expression NFkB_Pathway->ICAM1_Expression Inflammation Inflammation ICAM1_Expression->Inflammation

Inhibition of Inflammatory Signaling

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with a core structure that is amenable to chemical modification, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, a detailed elucidation of their mechanisms of action, and in vivo studies to evaluate their therapeutic efficacy and safety profiles. The information and protocols provided in this guide serve as a foundational resource to aid in these endeavors.

References

Natural Variants of Ansatrienin B Produced by Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamycins are a class of macrolactam antibiotics produced by various actinomycetes, most notably the genus Streptomyces. Within this class, the triene-ansamycins, which include ansatrienin B, are characterized by a benzenoid or naphthalenoid core spanned by a polyketide chain containing a conjugated triene system. This compound, also known as mycotrienin II, has garnered significant interest due to its potent antifungal and antitumor activities.[1] This technical guide provides an in-depth overview of the natural variants of this compound produced by Streptomyces, focusing on their producing strains, biosynthesis, and biological activities.

Producing Organism: Streptomyces collinus

The primary producer of this compound and its known natural variants is Streptomyces collinus.[1] This bacterium, originally isolated from soil in Germany, is a rich source of various bioactive secondary metabolites, including ansatrienins A2, A3, and B, as well as other ansamycins like naphthomycin A.[1] The production of these ansatrienin variants often occurs as a complex of related compounds, with this compound typically being the major component.

Natural Variants of this compound

The structural diversity among the natural variants of this compound produced by Streptomyces collinus arises from modifications to the core ansamycin scaffold. The known natural variants include:

  • This compound (Mycotrienin II): The most abundant compound in the ansatrienin complex produced by S. collinus.

  • Ansatrienin A2: A minor component of the ansamycin complex from S. collinus.[2]

  • Ansatrienin A3: Another minor component produced by S. collinus.[2]

  • Mycotrienin I: A closely related compound also produced by Streptomyces.

Data Presentation: Biological Activities of this compound

Quantitative data on the biological activities of Ansatrienin A2 and A3 are not extensively reported. However, this compound has been characterized for its antifungal and cytotoxic properties.

Compound Activity Type Target Value Units
This compoundAntifungalPenicillium chrysogenum12.5µg/mL (MIC)
This compoundAntifungalMucor pusillus12.5µg/mL (MIC)
This compoundAntifungalRhizopus delemar12.5µg/mL (MIC)
This compoundAntifungalSaccharomyces cerevisiae8.0µg/mL (MIC)
This compoundAntifungalCandida utilis4.0µg/mL (MIC)
This compoundAntifungalCandida krusei4.0µg/mL (MIC)
This compoundCytotoxicityA549 (human lung carcinoma)58nM (IC50)
This compoundAnti-inflammatoryTNF-α-induced ICAM-1 expression300nM (IC50)
This compoundBone Resorption InhibitionFetal rat long bones21nM (IC50)

Experimental Protocols

Detailed experimental protocols for the production and evaluation of ansatrienins are crucial for reproducible research. The following sections provide representative methodologies based on established techniques for Streptomyces fermentation and natural product analysis.

Fermentation of Streptomyces collinus

This protocol outlines a typical submerged fermentation process for the production of ansatrienins.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of Streptomyces collinus spores or mycelial fragments into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is achieved.

  • Production Fermentation:

    • Prepare the production medium. A representative medium for ansamycin production could consist of (per liter): 50 g soluble starch, 20 g soybean meal, 2 g K2HPO4, 2 g MgSO4·7H2O, and 2 g NaCl, with the pH adjusted to 7.0 before sterilization.

    • Inoculate a 2 L baffled flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.

    • Monitor the production of ansatrienins periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

Extraction and Purification of Ansatrienins

This protocol describes a general procedure for the isolation and separation of ansatrienin variants.

  • Extraction:

    • At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Extract the mycelial cake with methanol or acetone, evaporate the solvent, and partition the residue between ethyl acetate and water. Combine this ethyl acetate extract with the supernatant extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol and subject it to silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing the ansatrienins and concentrate them.

    • Perform further purification using preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile and water to separate the different ansatrienin variants (A2, A3, and B).

    • Collect the pure fractions of each variant and verify their purity by analytical HPLC and their identity by mass spectrometry and NMR spectroscopy.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of the purified ansatrienin variants against cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the purified ansatrienin variants in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the ansatrienin variants against fungal pathogens.

  • Inoculum Preparation:

    • Prepare a suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) in sterile saline from a fresh culture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the purified ansatrienin variants in RPMI-1640 medium to obtain a range of concentrations.

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the compound dilution.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces collinus begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the shikimate pathway.[3][4] The AHBA molecule is then loaded onto a polyketide synthase (PKS) assembly line. The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA units. A non-ribosomal peptide synthetase (NRPS) module incorporates a D-alanine residue, which is subsequently acylated with a cyclohexanecarbonyl group, also derived from the shikimate pathway.[3][4] The final steps involve cyclization to form the macrolactam ring and other tailoring reactions.

Ansatrienin_B_Biosynthesis Shikimate_Pathway Shikimate Pathway AHBA 3-Amino-5-hydroxy- benzoic Acid (AHBA) Shikimate_Pathway->AHBA Cyclohexanecarbonyl_CoA Cyclohexanecarbonyl-CoA Shikimate_Pathway->Cyclohexanecarbonyl_CoA PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line AHBA->PKS_NRPS Starter Unit Pre_Ansatrienin Linear Polyketide-Peptide Intermediate PKS_NRPS->Pre_Ansatrienin Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Extender Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_NRPS Extender Unit D_Alanine D-Alanine D_Alanine->PKS_NRPS Cyclohexanecarbonyl_CoA->PKS_NRPS Tailoring_Enzymes Tailoring Enzymes (Cyclization, etc.) Pre_Ansatrienin->Tailoring_Enzymes Ansatrienin_B This compound Tailoring_Enzymes->Ansatrienin_B

Caption: Generalized biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for Ansatrienin Variant Analysis

The process of discovering and characterizing natural variants of this compound follows a systematic workflow, from cultivation of the producing microorganism to the final biological evaluation of the purified compounds.

Experimental_Workflow Start Start: Streptomyces collinus Culture Fermentation Submerged Fermentation Start->Fermentation Extraction Solvent Extraction (Broth & Mycelium) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Variants Purified Ansatrienin Variants (A2, A3, B) Chromatography->Pure_Variants Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Variants->Structure_Elucidation Bioactivity_Assays Biological Activity Assays (Antifungal, Cytotoxicity) Pure_Variants->Bioactivity_Assays End End: Data Analysis & Reporting Structure_Elucidation->End Bioactivity_Assays->End

Caption: Workflow for isolation and characterization of Ansatrienin variants.

Conclusion

Streptomyces collinus is a valuable source of the potent antifungal and antitumor agent this compound, as well as its natural variants Ansatrienin A2 and A3. While the biological activities of this compound are partially characterized, further research is needed to quantify the production yields of all variants and to perform comprehensive comparative studies of their bioactivities. The experimental protocols and biosynthetic insights provided in this guide offer a framework for researchers to further explore the therapeutic potential of this important class of natural products. The elucidation of the specific enzymatic steps leading to the structural diversity of ansatrienins could also open avenues for biosynthetic engineering to generate novel and more potent derivatives.

References

Methodological & Application

Ansatrienin B: A Potent Tool for Elucidating Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ansatrienin B, an ansamycin antibiotic isolated from Streptomyces species, has emerged as a valuable research tool for studying the intricate process of protein synthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate protein synthesis inhibition, catering to researchers, scientists, and professionals in drug development.

This compound specifically targets the elongation phase of eukaryotic translation, offering a nuanced approach to dissecting this fundamental cellular process. Its inhibitory effects have been quantified, demonstrating potent activity in cell-based assays.[1] These notes will guide users in applying this compound to their research, with a focus on robust and reproducible experimental design.

Quantitative Data Summary

The biological activity of this compound has been characterized by several key quantitative metrics. These values provide a baseline for experimental design and data interpretation.

ParameterValueCell Line / SystemReference
IC50 (L-leucine incorporation) 58 nMA549[1]
IC50 (TNF-α-induced ICAM-1 expression) 300 nMA549[1]
IC50 (Osteoclastic bone resorption) 21 nMFetal rat long bones[1]
MIC (Penicillium chrysogenum) 12.5 µg/mL-[1]
MIC (Mucor pusillus) 12.5 µg/mL-[1]
MIC (Rhizopus delemar) 12.5 µg/mL-[1]
MIC (Saccharomyces cerevisiae) 8.0 µg/mL-[1]
MIC (Candida utilis) 4.0 µg/mL-[1]
MIC (Candida krusei) 4.0 µg/mL-[1]

Mechanism of Action: Inhibition of Translation Elongation

This compound exerts its effect by inhibiting the elongation stage of protein synthesis in eukaryotic cells. This is a critical phase where the ribosome moves along the mRNA template, adding amino acids to the growing polypeptide chain. The specific inhibition of L-leucine incorporation suggests that this compound interferes with the addition of this amino acid to the nascent polypeptide, thereby halting translation.

cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination Ribosome_Assembly Ribosome Assembly on mRNA AA_tRNA_Delivery Aminoacyl-tRNA Delivery Ribosome_Assembly->AA_tRNA_Delivery Start Peptide_Bond_Formation Peptide Bond Formation AA_tRNA_Delivery->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->AA_tRNA_Delivery Cycle Stop_Codon_Recognition Stop Codon Recognition Translocation->Stop_Codon_Recognition Polypeptide_Release Polypeptide Release Ansatrienin_B This compound Ansatrienin_B->Peptide_Bond_Formation Inhibits

Figure 1. The inhibitory effect of this compound on eukaryotic translation elongation.

Experimental Protocols

Protocol 1: Assessment of Protein Synthesis Inhibition using [³H]-Leucine Incorporation Assay

This protocol details the measurement of protein synthesis inhibition in A549 cells by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide). Incubate for the desired time (e.g., 2-4 hours).

  • Radiolabeling: Add 1 µCi of [³H]-Leucine to each well. Incubate for 1-2 hours at 37°C.

  • Protein Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

    • Aspirate the TCA and wash the wells twice with ice-cold 5% TCA.

  • Solubilization: Add 100 µL of 0.1 M NaOH to each well to solubilize the protein precipitate. Incubate at room temperature for 30 minutes with gentle shaking.

  • Scintillation Counting: Transfer the contents of each well to a scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Start Start Seed_Cells Seed A549 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_with_Ansatrienin_B Treat with this compound Incubate_Overnight->Treat_with_Ansatrienin_B Add_Radiolabel Add [³H]-Leucine Treat_with_Ansatrienin_B->Add_Radiolabel Incubate_Radiolabel Incubate for radiolabeling Add_Radiolabel->Incubate_Radiolabel Precipitate_Proteins Precipitate proteins with TCA Incubate_Radiolabel->Precipitate_Proteins Solubilize_Proteins Solubilize proteins with NaOH Precipitate_Proteins->Solubilize_Proteins Measure_Radioactivity Measure radioactivity Solubilize_Proteins->Measure_Radioactivity Analyze_Data Analyze data and determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the [³H]-Leucine incorporation assay.
Protocol 2: Analysis of TNF-α-Induced ICAM-1 Expression Inhibition by Flow Cytometry

This protocol describes how to assess the inhibitory effect of this compound on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in A549 cells.

Materials:

  • A549 cells

  • Complete cell culture medium

  • This compound

  • Recombinant human TNF-α

  • PE-conjugated anti-human ICAM-1 antibody

  • Isotype control antibody

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in a 6-well plate at a density of 5 x 10⁵ cells per well in 2 mL of complete culture medium. Incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the wells (except for the unstimulated control). Incubate for 18-24 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cells to FACS tubes and wash with FACS buffer.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the PE-conjugated anti-human ICAM-1 antibody or the isotype control.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity in the PE channel.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Determine the median fluorescence intensity (MFI) for each sample.

    • Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration relative to the TNF-α stimulated control.

    • Determine the IC50 value.

cluster_pathway TNF-α Signaling Pathway for ICAM-1 Expression TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB activation) TNFR->Signaling_Cascade Transcription Gene Transcription (ICAM-1 mRNA) Signaling_Cascade->Transcription Translation Protein Translation (ICAM-1 protein) Transcription->Translation ICAM1_Expression ICAM-1 Surface Expression Translation->ICAM1_Expression Ansatrienin_B This compound Ansatrienin_B->Translation Inhibits

Figure 3. Inhibition of TNF-α-induced ICAM-1 expression by this compound.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO and ethanol. Prepare a stock solution in one of these solvents and dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Cytotoxicity: It is crucial to assess the cytotoxicity of this compound on the chosen cell line at the concentrations used in the assays to ensure that the observed inhibition of protein synthesis is not a secondary effect of cell death. A standard cell viability assay (e.g., MTT or LDH) should be performed in parallel.

  • Controls: Always include appropriate positive and negative controls in your experiments. For protein synthesis inhibition, cycloheximide is a commonly used positive control. For ICAM-1 expression, an unstimulated control and a TNF-α stimulated control are essential.

Conclusion

This compound is a potent and specific inhibitor of eukaryotic protein synthesis, making it an invaluable tool for researchers. The protocols and data presented here provide a comprehensive guide for its application in studying translation and related cellular processes. By carefully designing and executing experiments, researchers can leverage the unique properties of this compound to gain deeper insights into the mechanisms of protein synthesis and its role in health and disease.

References

Application Notes and Protocols for Ansatrienin B as an In Vitro Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin B, also known as Mycotrienin II, is an ansamycin antibiotic produced by Streptomyces species.[1] It exhibits notable in vitro activity against a range of fungi and yeasts, while being inactive against bacteria.[1][2] These application notes provide a summary of its antifungal activity, insights into its mechanism of action, and detailed protocols for its in vitro evaluation.

Antifungal Spectrum and Potency

This compound has demonstrated inhibitory activity against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesStrainMIC (µg/mL)
Candida kruseiIFO 05904.0[1][2]
Candida utilisIFO 03964.0[1][2]
Saccharomyces cerevisiaeIFO 03048.0[1][2]
Mucor pusillusIAM 612212.5[1][2]
Penicillium chrysogenum1AM 710612.5[1][2]
Rhizopus delemarIAM 601512.5[1][2]

Mechanism of Action

The antifungal activity of this compound is primarily attributed to its ability to inhibit protein synthesis in fungal cells. This is achieved through the specific inhibition of L-leucine incorporation. The disruption of this essential amino acid's incorporation halts protein production, leading to the cessation of cell growth and proliferation.

Additionally, this compound has been shown to inhibit pp60c-src kinase. While the precise signaling cascade downstream of Src kinase inhibition in fungi is not fully elucidated, it is hypothesized to interfere with key cellular processes that are regulated by phosphorylation events, potentially impacting cell growth, differentiation, and survival.

Mandatory Visualizations

Ansatrienin_B_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ansatrienin_B This compound Ribosome Ribosome Ansatrienin_B->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Growth_Inhibition Fungal Growth Inhibition Protein_Synthesis->Growth_Inhibition Essential for L_Leucine L-Leucine L_Leucine->Ribosome Incorporation

Caption: this compound inhibits fungal protein synthesis.

Ansatrienin_B_Src_Kinase_Inhibition cluster_fungal_cell_signaling Fungal Cell Signaling (Hypothesized) Ansatrienin_B This compound Src_Kinase pp60c-src Kinase Ansatrienin_B->Src_Kinase Inhibits Downstream_Signaling Downstream Signaling Pathways Src_Kinase->Downstream_Signaling Regulates Disruption Disruption of Cellular Processes Src_Kinase->Disruption Leads to Cellular_Processes Cell Growth & Survival Downstream_Signaling->Cellular_Processes Controls

Caption: this compound inhibits pp60c-src kinase.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • Spectrophotometer

  • Sterile water and saline

  • Positive control antifungal (e.g., Amphotericin B)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

    • Further dilute this stock solution with RPMI-1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the dilution series. This will result in 100 µL of varying drug concentrations in each well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Protocol A Prepare this compound Stock Solution C Prepare 96-Well Plate (Serial Dilutions) A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates significant potential as an in vitro antifungal agent. Its mechanism of action, primarily through the inhibition of protein synthesis, presents a clear target for its antifungal effects. The provided protocols offer a standardized approach for researchers to further investigate its efficacy against a broader range of fungal pathogens and to explore its potential in combination with other antifungal agents. Further research is warranted to fully elucidate the downstream effects of pp60c-src kinase inhibition in fungal species.

References

Preparation of Ansatrienin B Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Ansatrienin B, an ansamycin antibiotic with antifungal and antitumor properties. Adherence to this protocol will help ensure the accuracy, reproducibility, and stability of experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is critical for the accurate preparation of stock solutions. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃₆H₅₀N₂O₈[1][2][3][4][5][6]
Molecular Weight 638.8 g/mol [1][2][3][4][5][6]
CAS Number 82189-04-6[1][2][5][6]
Appearance Solid powder[1]
Solubility Soluble in DMSO, ethanol, methanol, and DMF. Poor water solubility.[1][2][5][7]
Purity ≥95%[1][2]

Recommended Solvents and Storage

This compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the specific requirements of the downstream application.

SolventRecommended for
DMSO General use, cell-based assays
Ethanol Applications where DMSO may be toxic
Methanol General laboratory use
DMF As an alternative to DMSO

Proper storage is crucial to maintain the integrity of the this compound stock solution.

ConditionSolid CompoundStock Solution
Storage Temperature -20°C-20°C
Stability ≥ 4 yearsUse within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro experiments.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6388 mg of this compound (Molecular Weight = 638.8 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][3]

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution warm Gentle Warming (if necessary) check_dissolution->warm Not Dissolved aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Completely Dissolved warm->dissolve store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For further safety information, consult the Safety Data Sheet (SDS) provided by the supplier. This product is for research use only and not for human or veterinary use.[1]

References

Application Notes and Protocols for In Vivo Administration of Ansatrienin B in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ansatrienin B (also known as Mycotrienin II) in mouse models, with a focus on its application in oncology research. The protocols and data presented are based on available preclinical research.

Introduction

This compound is an ansamycin antibiotic isolated from Streptomyces species. It has demonstrated potent antifungal and antitumor activities. In vivo studies have been conducted primarily in mouse models of leukemia, suggesting its potential as a therapeutic agent. These notes are intended to guide researchers in designing and executing in vivo studies to further evaluate the efficacy, pharmacokinetics, and toxicity of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mouse models. It is important to note that detailed in vivo pharmacokinetic and extensive efficacy data are limited in publicly available literature.

Table 1: In Vivo Efficacy of this compound in P-388 Leukemia Mouse Model

ParameterValueMouse StrainAdministration RouteDosing ScheduleSource
Antitumor Activity Effective against P-388 injected mouse tumor growthNot SpecifiedIntraperitoneal (i.p.)Once daily for 6 days[1]
Increase in Lifespan (%ILS) Data not availableNot SpecifiedIntraperitoneal (i.p.)Not Specified

Table 2: Acute Toxicity of this compound in Mice

ParameterValueMouse StrainAdministration RouteObservation PeriodSource
LD50 80 mg/kgCDF1 male miceIntraperitoneal (i.p.)Not Specified[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueMouse StrainAdministration RouteDosing
Maximum Concentration (Cmax) Data not availableNot SpecifiedNot SpecifiedNot Specified
Time to Maximum Concentration (Tmax) Data not availableNot SpecifiedNot SpecifiedNot Specified
Half-life (t1/2) Data not availableNot SpecifiedNot SpecifiedNot Specified
Area Under the Curve (AUC) Data not availableNot SpecifiedNot SpecifiedNot Specified
Bioavailability Data not availableNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of this compound.

P-388 Leukemia Mouse Model Efficacy Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a P-388 leukemia mouse model.

Materials:

  • This compound

  • P-388 leukemia cells

  • 6-8 week old male CDF1 mice

  • Sterile Phosphate Buffered Saline (PBS) or other appropriate vehicle

  • Syringes and needles (25-27 gauge)

  • Animal housing and monitoring equipment

Protocol:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Tumor Cell Inoculation:

    • Culture P-388 leukemia cells according to standard protocols.

    • On Day 0, inoculate each mouse intraperitoneally with 1 x 10^6 P-388 cells in a volume of 0.1 mL of sterile PBS.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution to the desired final concentration with a sterile vehicle (e.g., PBS or saline). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Drug Administration:

    • Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

    • Starting on Day 1, administer this compound or vehicle control via intraperitoneal injection once daily for 6 consecutive days.[1]

    • Doses can range based on the known LD50 (e.g., 10, 20, 40 mg/kg).

  • Monitoring and Data Collection:

    • Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

    • Record the survival time for each mouse.

  • Endpoint and Analysis:

    • The primary endpoint is the increase in lifespan (%ILS) of the treated groups compared to the control group.

    • Calculate %ILS using the formula: (%ILS) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Acute Toxicity (LD50) Determination

This protocol provides a general method for determining the median lethal dose (LD50) of this compound in mice.

Materials:

  • This compound

  • 6-8 week old male CDF1 mice

  • Sterile vehicle

  • Syringes and needles (25-27 gauge)

  • Animal housing and observation equipment

Protocol:

  • Animal Acclimation: Acclimate mice for at least one week.

  • Dose Grouping:

    • Establish several dose groups of mice (n=5-6 per group).

    • Select doses based on a logarithmic scale, bracketing the expected LD50 (e.g., 40, 60, 80, 100, 120 mg/kg).

  • This compound Administration:

    • Prepare this compound formulations as described in section 3.1.

    • Administer a single intraperitoneal injection of the assigned dose to each mouse.

  • Observation:

    • Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days.

    • Record all signs of toxicity, such as convulsions, changes in motor activity, and respiratory distress.

    • Record the number of mortalities in each group.

  • LD50 Calculation:

    • Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Visualizations

Experimental Workflow for Efficacy Study

G cluster_0 Preparation cluster_1 Tumor Inoculation (Day 0) cluster_2 Treatment (Days 1-6) cluster_3 Monitoring & Analysis P1 Acclimate Mice T1 Inject 1x10^6 P-388 cells (i.p.) P1->T1 P2 Culture P-388 Cells P2->T1 R1 Randomize Mice into Groups T1->R1 A1 Administer this compound (i.p.) R1->A1 C1 Administer Vehicle Control (i.p.) R1->C1 D1 Prepare this compound Formulation D1->A1 M1 Daily Monitoring (Weight, Clinical Signs) A1->M1 C1->M1 S1 Record Survival Time M1->S1 E1 Calculate % Increase in Lifespan S1->E1

Caption: Experimental workflow for the in vivo efficacy study of this compound in a P-388 leukemia mouse model.

Proposed Signaling Pathway of this compound in Cancer Cells (Based on In Vitro Data)

G cluster_0 Cellular Processes cluster_1 Upstream Regulation Ansatrienin_B This compound Protein_Synthesis Protein Synthesis Ansatrienin_B->Protein_Synthesis Inhibits ICAM1_Expression ICAM-1 Expression Ansatrienin_B->ICAM1_Expression Inhibits Tumor_Growth Tumor Growth & Proliferation Protein_Synthesis->Tumor_Growth Supports Inflammation Inflammation ICAM1_Expression->Inflammation Promotes TNF_alpha TNF-α TNF_alpha->ICAM1_Expression Induces

Caption: Proposed mechanism of action of this compound based on in vitro findings. In vivo confirmation is required.

References

Troubleshooting & Optimization

Common stability issues with Ansatrienin B in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on common stability issues encountered with Ansatrienin B in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] It has poor solubility in water.[2]

Q2: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] To prevent degradation, solutions should be stored under an inert nitrogen atmosphere.[3] It is also advisable to purge the solvent with an inert gas before dissolving the solid this compound.[1]

Q3: My this compound solution has changed color. Is it still usable?

A change in the color of the solution can be an indicator of degradation. Ansamycin antibiotics can be susceptible to oxidation and other forms of degradation, which may result in colored byproducts. It is recommended to perform an analytical assessment (e.g., using HPLC) to check the purity of the solution before use.

Q4: Can I store my this compound solution at room temperature?

Based on general knowledge of ansamycin antibiotics, prolonged storage at room temperature is not recommended as it can lead to accelerated degradation. For consistent experimental results, it is crucial to adhere to the recommended storage conditions.

Q5: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guide: Common Stability Issues

This guide addresses potential problems you might encounter with this compound solutions and provides steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Precipitation in solution - Poor solubility in the chosen solvent system.- Supersaturation.- Temperature fluctuations.- Ensure the solvent is appropriate and of high purity.- Gently warm the solution to aid dissolution.- If using a mixed solvent system, check the miscibility and solubility at the working concentration.- Store the solution at a constant, recommended temperature.
Loss of biological activity - Chemical degradation of this compound.- Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light and exposure to air (oxygen).- Verify the purity of the solution using an appropriate analytical method like HPLC.
Inconsistent experimental results - Instability of this compound under experimental conditions.- Variability in solution preparation.- Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, incubation time).- Standardize the solution preparation protocol, including solvent degassing and storage.- Use an internal standard in your experiments to account for any degradation.

Quantitative Data on Ansamycin Stability (Illustrative)

Specific quantitative stability data for this compound is limited in publicly available literature. The following table provides illustrative data based on the general stability of ansamycin antibiotics to highlight the impact of environmental factors. Note: This data is for illustrative purposes only and may not be representative of this compound. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Parameter Illustrative Degradation Rate Reference Compound Class
Temperature Half-life at 37°C in aqueous solution (pH 7.3)~3.3 hours (for a labile β-lactam) to no detectable loss (for stable aminoglycosides)[5]Ansamycins may exhibit intermediate stability.
pH Stability in aqueous solutionMore stable in acidic media compared to neutral or alkaline pH.[4]Ansamycins
Light PhotodegradationSusceptible to degradation under UV light irradiation.[2]Ansamycins (e.g., Rifampicin)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Select a high-purity, anhydrous solvent (e.g., DMSO, ethanol).

  • Purge the solvent with a stream of dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weigh the required amount of this compound in a sterile, dry vial.

  • Add the degassed solvent to the vial to achieve the desired concentration.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Dispense the stock solution into small-volume, amber-colored aliquots to protect from light and minimize freeze-thaw cycles.

  • Blanket the headspace of each aliquot with nitrogen or argon before sealing.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general HPLC method that can be adapted for the analysis of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like formic acid or ammonium acetate to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maxima of this compound (requires determination by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time and peak area.

    • Inject the test sample.

    • Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Visualizations

Troubleshooting_Ansatrienin_B_Stability cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_cause Potential Causes cluster_remedy Remedial Actions Issue Inconsistent Results or Loss of Activity Check_Solution Check Solution Appearance Issue->Check_Solution Check_Storage Verify Storage Conditions Issue->Check_Storage Check_Purity Assess Purity (e.g., HPLC) Issue->Check_Purity Precipitation Precipitation Check_Solution->Precipitation Precipitate Observed Degradation Chemical Degradation Check_Storage->Degradation Improper Storage Check_Purity->Degradation Degradation Products Detected Preparation_Error Solution Preparation Error Check_Purity->Preparation_Error Incorrect Concentration Prepare_Fresh Prepare Fresh Solution Degradation->Prepare_Fresh Optimize_Storage Optimize Storage (Inert gas, Aliquots) Degradation->Optimize_Storage Precipitation->Prepare_Fresh Validate_Protocol Validate Experimental Protocol Preparation_Error->Validate_Protocol

Troubleshooting workflow for this compound stability issues.

Ansatrienin_B_Degradation_Pathway cluster_stressors Stress Factors AnsatrieninB This compound (Active Compound) Degradation_Products Degradation Products (Inactive/Modified Activity) AnsatrieninB->Degradation_Products Degradation Light Light (Photodegradation) Light->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products Temperature Elevated Temperature (Thermal Degradation) Temperature->Degradation_Products pH Non-optimal pH (Hydrolysis) pH->Degradation_Products

Potential degradation pathways for this compound.

References

Optimizing Ansatrienin B Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ansatrienin B in cell-based assays. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A good starting point for a dose-response experiment with this compound is to use a wide concentration range, typically from low nanomolar (nM) to low micromolar (µM). Based on published data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell type and the specific biological process being investigated. For instance, it inhibits L-leucine incorporation in A549 cells with an IC50 of 58 nM, while the inhibition of TNF-α-induced ICAM-1 expression has an IC50 of 300 nM.[1] A preliminary experiment covering a range from 1 nM to 10 µM should help determine the effective concentration range for your specific cell line and assay.

Q2: this compound is poorly soluble in water. How should I prepare my stock and working solutions?

This compound is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in your cell culture medium immediately before use.

Q3: I am observing precipitation of this compound in my culture medium. What can I do to prevent this?

Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the solubility of the compound.

  • Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the culture medium can help to keep hydrophobic compounds in solution.

  • Pre-warm the Medium: Adding the this compound working solution to pre-warmed culture medium can sometimes prevent immediate precipitation.

  • Vortex Gently: When preparing the final dilution in culture medium, vortex the solution gently to ensure it is well-mixed.

Q4: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a given compound. It is crucial to perform a dose-response curve for each new cell line.

  • Solvent Toxicity: Although unlikely at concentrations ≤ 0.5%, some sensitive cell lines may be affected by the DMSO solvent. Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.

  • Off-Target Effects: Like many natural products, this compound may have off-target effects that contribute to cytotoxicity.

  • Compound Stability: While stable when stored properly, the stability of this compound in culture medium at 37°C for extended periods (e.g., >24 hours) may be limited. Consider shorter incubation times if you suspect compound degradation is an issue.

Q5: What are the known signaling pathways affected by this compound?

This compound belongs to the ansamycin class of antibiotics, which are known to affect several key signaling pathways. While specific research on this compound is somewhat limited, ansamycins, in general, have been shown to modulate the PI3K/Akt and MAPK signaling pathways. These pathways are critical for regulating cell growth, proliferation, survival, and apoptosis. Therefore, unexpected results in your assays could be due to the modulation of these pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible IC50 Values
Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variability.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions.
Compound Precipitation Visually inspect the wells for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation.
Incubation Time Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.
Assay Interference Some compounds can interfere with the assay readout (e.g., absorbance or fluorescence). Run appropriate controls, such as a compound-only control (no cells), to check for interference.
Cell Line Instability Ensure you are using a consistent passage number for your cells, as high passage numbers can lead to phenotypic and genotypic drift.
Issue 2: High Background Signal in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Contamination Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, as this can affect assay results.
Media Components Phenol red in some culture media can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium.
Compound Interference As mentioned above, this compound itself might have intrinsic absorbance or fluorescence at the wavelengths used for detection.
Incomplete Washing If your assay requires washing steps, ensure they are performed thoroughly to remove any residual reagents that could contribute to background signal.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell Line/System Assay IC50 Value Reference
A549 (Human Lung Carcinoma)L-leucine incorporation58 nM[1]
Fetal Rat Long Bones45Calcium release21 nM[1]
-TNF-α-induced ICAM-1 expression300 nM[1]
H460 (Human Lung Cancer)Cell Viability (CCK-8)61.33 nM[3]
H1299 (Human Lung Cancer)Cell Viability (CCK-8)21.89 nM[3]
MCF-7 (Human Breast Cancer)Growth Inhibition~0.5 µM (for a related compound IC261)[4]
MDA-MB-453 (Human Breast Cancer)Growth Inhibition~86 µM (for a related compound IC261)[4]
HT-29 (Human Colon Cancer)Cytotoxicity (MTT)IC50 > 10 µM (for a related compound)[5]
HCT-116 (Human Colon Cancer)Cytotoxicity (MTT)IC50 ~ 18.3 - 45.5 µM (for related compounds)[6]

Note: The IC50 values can vary significantly between different studies and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock of your desired concentrations of this compound in culture medium by diluting your DMSO stock. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound solutions to the appropriate wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is for determining the number of viable and non-viable cells after treatment with this compound.

Materials:

  • Cells treated with this compound

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation:

    • After treating cells with this compound for the desired time, collect the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cell pellet once with PBS to remove any residual medium and compound.

    • Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining:

    • In a new microfuge tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).

    • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[7]

  • Cell Counting:

    • Load 10 µL of the cell-dye mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculation:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

    • Calculate the total number of viable cells in your original sample by taking into account the dilution factor.

Visualizations

Experimental_Workflow This compound Cell-Based Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Medium) prep_stock->prep_working seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Trypan Blue) incubate->add_reagent measure Measure Readout (Absorbance, Cell Count) add_reagent->measure calc_viability Calculate % Viability measure->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: A general workflow for conducting cell-based assays with this compound.

PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activates/ Inhibits AnsatrieninB This compound AnsatrieninB->PI3K Inhibits? AnsatrieninB->Akt Inhibits? Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates

Caption: this compound may inhibit the PI3K/Akt signaling pathway.

MAPK_Pathway Potential Inhibition of MAPK Pathway by this compound GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates AnsatrieninB This compound AnsatrieninB->Raf Inhibits? AnsatrieninB->MEK Inhibits? GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: this compound may inhibit the MAPK signaling pathway.

References

Potential off-target effects of Ansatrienin B in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ansatrienin B in cellular models. The information is designed to address specific issues that may arise during experimentation, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ansamycin antibiotic known to exhibit its anti-tumor and anti-fungal properties through several mechanisms. Primarily, it is a potent inhibitor of protein synthesis, specifically targeting the elongation step.[1] It has also been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of Hsp90 client proteins, many of which are involved in cell signaling and survival. Additionally, this compound inhibits the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in inflammatory responses and cell adhesion.[1]

Q2: I am observing unexpected changes in cellular signaling pathways that are not directly related to Hsp90 or protein synthesis. What could be the cause?

While a direct, comprehensive off-target kinase profile for this compound is not publicly available, its known primary mechanisms of action can indirectly influence various signaling pathways.

  • Inhibition of ICAM-1 Expression: this compound's inhibition of ICAM-1 expression can impact downstream signaling cascades. ICAM-1 signaling is known to involve pathways such as NF-κB, MAP kinases (ERK, JNK, p38), and JAK-STAT. Therefore, alterations in these pathways could be an indirect consequence of this compound treatment.

  • Cellular Stress Response: As a potent protein synthesis inhibitor, this compound can induce a cellular stress response. This can lead to the activation of various stress-related kinases and signaling pathways, including the PI3K/AKT/mTOR pathway, which is often modulated in response to cellular stress.

It is recommended to investigate the activation status of key proteins in these pathways (e.g., phosphorylation of p38, ERK, or Akt) to determine if these are affected in your cellular model.

Q3: My cells are showing a high degree of cytotoxicity at concentrations expected to be specific for its primary targets. Why might this be happening?

Several factors could contribute to higher-than-expected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The IC50 for cytotoxicity can be cell-line dependent.

  • Off-Target Effects: Although not fully characterized, this compound may have off-target effects that contribute to cytotoxicity, especially at higher concentrations.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. Ensure consistency in your experimental setup.

We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
  • Possible Cause: Inconsistent seeding density, reagent variability, or improper incubation times.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume logarithmic growth for 24 hours before adding this compound.

    • Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., MTT, resazurin).

    • Optimize Incubation Time: The optimal incubation time with the viability reagent can vary between cell lines. Perform a time-course experiment to determine the linear range of the assay.

    • Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls.

Problem 2: Difficulty in detecting degradation of Hsp90 client proteins by Western blot.
  • Possible Cause: Insufficient treatment time or concentration, issues with antibody quality, or problems with the Western blot protocol.

  • Troubleshooting Steps:

    • Optimize Treatment Conditions: Perform a time-course and dose-response experiment. Degradation of client proteins may take 24-48 hours to become apparent.

    • Select Appropriate Client Proteins: Choose well-characterized Hsp90 client proteins relevant to your cell model (e.g., Akt, Raf-1, HER2).

    • Validate Antibodies: Use antibodies that have been validated for Western blotting and are specific for your target protein.

    • Proteasome Inhibitor Control: As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should lead to the accumulation of ubiquitinated client proteins and prevent their degradation, confirming that the upstream pathway is active.

Data Presentation

Table 1: Reported IC50 Values for this compound in Cellular Models

EffectCell Line/SystemIC50 ValueReference
Protein Synthesis Inhibition (L-leucine incorporation)A54958 nM[1]
TNF-α-induced ICAM-1 ExpressionNot Specified300 nM[1]
Inhibition of Bone ResorptionFetal Rat Long Bones21 nM

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently and incubate for at least 1 hour at 37°C to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Western Blot for Hsp90 Client Protein Degradation
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Hsp90 client protein of interest (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 This compound Primary Effects cluster_1 Potential Off-Target Consequences cluster_2 Affected Signaling Pathways Ansatrienin_B This compound Hsp90 Hsp90 Inhibition Ansatrienin_B->Hsp90 Inhibits Protein_Synthesis Protein Synthesis Inhibition Ansatrienin_B->Protein_Synthesis Inhibits ICAM1 ICAM-1 Expression (TNF-α induced) Ansatrienin_B->ICAM1 Inhibits Client_Protein Hsp90 Client Protein Degradation (e.g., Akt, Raf-1) Hsp90->Client_Protein Cell_Stress Cellular Stress Response Protein_Synthesis->Cell_Stress ICAM1_Signaling Altered ICAM-1 Signaling ICAM1->ICAM1_Signaling PI3K_AKT PI3K/AKT/mTOR Client_Protein->PI3K_AKT Cell_Stress->PI3K_AKT MAPK MAPK (ERK, JNK, p38) Cell_Stress->MAPK ICAM1_Signaling->MAPK NFkB NF-κB ICAM1_Signaling->NFkB JAK_STAT JAK/STAT ICAM1_Signaling->JAK_STAT

Caption: Logical relationship of this compound's primary effects and potential downstream off-target consequences on major signaling pathways.

G start Start: Inconsistent Viability Results q1 Are cell seeding densities consistent? start->q1 sol1 Action: Standardize seeding protocol. Allow 24h for adherence. q1->sol1 No q2 Are assay reagents fresh and high quality? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Prepare fresh reagents. Store properly. q2->sol2 No q3 Is the incubation time with the reagent optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Perform a time-course to find the linear range. q3->sol3 No q4 Are proper controls (vehicle, untreated) included? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Action: Always include both vehicle and untreated controls. q4->sol4 No end Consistent Results q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting workflow for inconsistent cell viability assay results when using this compound.

References

Strategies to minimize Ansatrienin B toxicity in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific toxicological profile of Ansatrienin B beyond acute lethality is limited in publicly available scientific literature. Consequently, the following troubleshooting guide and FAQ are based on the available data and general principles of toxicology and pharmacology for ansamycin antibiotics. These strategies are not yet validated for this compound and should be considered as starting points for further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of this compound in animal models?

Q2: What are the specific target organs for this compound toxicity?

Currently, there is a significant gap in the scientific literature regarding the specific target organs for this compound toxicity at sublethal doses. While some ansamycin antibiotics are known to have potential hepatotoxic or nephrotoxic effects, this has not been specifically documented for this compound. Researchers should, therefore, conduct comprehensive histopathological and clinical chemistry analyses focusing on the liver and kidneys as a precautionary measure.

Q3: Are there any established strategies to minimize this compound toxicity?

As of the latest literature review, there are no published studies detailing specific and validated strategies to minimize toxicity induced by this compound in animal models. The strategies outlined in this guide are based on general toxicological principles and approaches used for other cytotoxic agents and antibiotics.

Q4: How does the formulation of this compound impact its toxicity profile?

This compound has poor solubility in water and is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol for in vivo studies.[2] The choice and concentration of the solvent can contribute to the overall toxicity of the formulation. It is crucial to include vehicle control groups in study designs to differentiate between the toxicity of this compound and the delivery vehicle.

Troubleshooting Guide: Managing Toxicity in this compound Animal Studies

This guide provides a structured approach to identifying and potentially mitigating toxicity during preclinical studies with this compound.

Issue 1: Unexpected Animal Morbidity or Mortality at Doses Below the Reported LD50

Potential Causes:

  • Vehicle Toxicity: The solvent used to dissolve this compound may be contributing to the observed toxicity.

  • Strain or Species Sensitivity: The reported LD50 was determined in CDF1 mice; other strains or species may exhibit different sensitivities.

  • Dosing Regimen: The frequency and duration of administration can significantly impact the cumulative toxicity.

  • Formulation Issues: Poorly solubilized this compound could lead to localized high concentrations and irritation or toxicity.

Troubleshooting Steps:

  • Evaluate Vehicle Toxicity: Run a parallel cohort of animals treated with the vehicle alone at the same volume and dosing schedule.

  • Conduct a Dose-Range Finding Study: In the specific strain and species being used, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).

  • Optimize Dosing Schedule: Consider less frequent administration or a "drug holiday" to allow for animal recovery.

  • Refine Formulation: Ensure complete solubilization of this compound. If precipitation is observed, consider alternative solvent systems or the use of solubilizing agents, always validating the safety of the new formulation.

Issue 2: Signs of Organ-Specific Toxicity (e.g., Elevated Liver Enzymes, Kidney Markers)

Potential Causes:

  • Direct Cytotoxicity: this compound may be directly toxic to hepatocytes or renal tubular cells.

  • Metabolic Activation: The liver may metabolize this compound into a more toxic intermediate.

  • Drug Accumulation: The compound may accumulate in specific organs over time with repeated dosing.

Troubleshooting Steps:

  • Implement Biomarker Monitoring: Regularly monitor serum levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

  • Histopathological Analysis: Conduct thorough histopathological examination of key organs (liver, kidneys, spleen, lungs, heart) at the end of the study to identify any cellular damage.

  • Consider Co-administration of Cytoprotective Agents: While not yet tested for this compound, general cytoprotective agents could be explored. For example, N-acetylcysteine is a precursor to the antioxidant glutathione and has been used to mitigate drug-induced liver injury. The use of such agents would require a separate validation study.

  • Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to determine the distribution and accumulation of this compound in different tissues.

Quantitative Data Summary

Due to the limited available data, a comprehensive table of quantitative toxicity data for this compound cannot be constructed. The single available data point is presented below.

ParameterSpeciesStrainRoute of AdministrationValueReference
LD50MouseCDF1 (male)Intraperitoneal80 mg/kg[1]

Experimental Protocols

Given the absence of detailed toxicity studies for this compound, a generalized protocol for a dose-range finding study to determine the Maximum Tolerated Dose (MTD) is provided as a foundational experiment.

Protocol: Maximum Tolerated Dose (MTD) Study of this compound in Mice

  • Animal Model: Use the desired mouse strain for your efficacy studies (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO diluted in saline). Ensure the final DMSO concentration is below a non-toxic threshold (typically <10% v/v). Prepare a vehicle control solution with the same final solvent concentration.

  • Dose Selection: Based on the known LD50 of 80 mg/kg (IP), select a range of doses below this level. For example: 10 mg/kg, 20 mg/kg, 40 mg/kg, and 60 mg/kg.

  • Study Groups: Assign 3-5 mice per group:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 20 mg/kg this compound

    • Group 4: 40 mg/kg this compound

    • Group 5: 60 mg/kg this compound

  • Administration: Administer the assigned treatment via the intended route for your efficacy studies (e.g., intraperitoneal injection) daily for a set period (e.g., 5-14 days).

  • Monitoring:

    • Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, activity, grooming, and breathing.

    • Body Weight: Record the body weight of each animal daily. A sustained body weight loss of >15-20% is often considered a humane endpoint.

    • Blood Collection: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function panels).

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, significant changes in blood parameters, or severe histopathological findings) or mortality.

Visualizations

General Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a general workflow for assessing and mitigating the toxicity of an investigational compound like this compound.

ToxicityWorkflow cluster_0 Phase 1: Initial Toxicity Screening cluster_1 Phase 2: Sub-chronic Toxicity & Mitigation cluster_2 Phase 3: Mitigation Strategy Development cluster_3 Outcome start Compound of Interest (this compound) ld50 Acute Toxicity Study (LD50) start->ld50 mtd Dose-Range Finding (MTD) ld50->mtd subchronic Repeated Dose Toxicity Study at MTD mtd->subchronic monitor Monitor: Clinical Signs, Body Weight, Blood Markers subchronic->monitor histopath Endpoint: Histopathology monitor->histopath toxicity_observed Toxicity Observed? histopath->toxicity_observed mitigation Develop Mitigation Strategy (e.g., Formulation Change, Co-treatment) toxicity_observed->mitigation Yes efficacy Proceed to Efficacy Studies toxicity_observed->efficacy No retest Re-evaluate Toxicity of New Strategy mitigation->retest retest->subchronic Iterate retest->efficacy Toxicity Mitigated CytotoxicityPathway cluster_inhibition Primary Mechanism cluster_stress Downstream Cellular Stress cluster_apoptosis Apoptotic Cascade ansatrienin This compound protein_synthesis Protein Synthesis (Ribosome) ansatrienin->protein_synthesis Inhibition er_stress Endoplasmic Reticulum Stress protein_synthesis->er_stress ros Reactive Oxygen Species (ROS) Generation er_stress->ros caspase Caspase Activation ros->caspase mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis / Cell Death caspase->apoptosis mitochondria->caspase

References

Technical Support Center: Overcoming Resistance to Ansatrienin B in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ansatrienin B and encountering potential fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound in fungi?

This compound is an ansamycin antibiotic that is active against fungi and yeasts.[1][2] While its precise antifungal mechanism is not as extensively studied as some other agents, like polyenes or azoles, it is known to inhibit protein synthesis in mammalian cells.[1] It is plausible that it has a similar effect in fungal cells. It belongs to the polyketide class of antibiotics, which are known to have diverse biological activities.

Q2: My fungal strain appears to be resistant to this compound. What are the common biological mechanisms for antifungal resistance?

While specific resistance mechanisms to this compound are not well-documented in publicly available literature, several general mechanisms of antifungal resistance are known and may be relevant[3][4][5]:

  • Alterations in the Fungal Cell Membrane: Changes in the composition of the cell membrane, particularly the levels of ergosterol, can reduce the efficacy of drugs that target the membrane.[6][7][8]

  • Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell using efflux pumps, preventing the drug from reaching its target.[4][9] Overexpression of genes encoding these pumps is a common resistance mechanism.

  • Target Modification: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively, thereby rendering it ineffective.

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antimicrobial agents due to the protective extracellular matrix and altered physiological state of the cells.[3][6]

Q3: Are there known cross-resistance patterns with this compound and other antifungal agents?

Specific cross-resistance patterns for this compound are not widely reported. However, if the resistance mechanism in your fungal strain involves a broad-spectrum efflux pump, it is possible to observe cross-resistance with other antifungals that are substrates for that pump.[4] For example, some efflux pumps can transport a wide range of azole antifungals.

Troubleshooting Guides

Scenario 1: Unexpectedly High Minimum Inhibitory Concentration (MIC) for this compound

If you observe a significantly higher MIC value for this compound than expected for your fungal strain, follow these troubleshooting steps.

Troubleshooting Workflow

start Start: High MIC Observed check_compound 1. Verify Compound Integrity - Check expiration date - Confirm proper storage - Test on a known sensitive strain start->check_compound check_protocol 2. Review Experimental Protocol - Correct media and pH? - Accurate inoculum density? - Appropriate incubation conditions? check_compound->check_protocol investigate_resistance 3. Investigate Biological Resistance - Perform efflux pump inhibitor assay - Analyze cell membrane sterol composition - Sequence potential target genes check_protocol->investigate_resistance end Conclusion: Identify Potential Cause investigate_resistance->end

Caption: Troubleshooting workflow for unexpectedly high MIC values.

Step-by-Step Guide:

  • Verify Compound Integrity:

    • Is the this compound stock solution fresh and properly stored? Ansamycins can be sensitive to light and temperature. Prepare a fresh stock solution and store it according to the manufacturer's instructions.

    • Has the compound's activity been verified? Test the same batch of this compound on a known sensitive (wild-type) fungal strain to ensure it is active.

  • Review Experimental Protocol:

    • Are the assay conditions correct? Ensure that the growth medium, pH, inoculum density, and incubation time and temperature are consistent with established protocols for antifungal susceptibility testing.

    • Is there evidence of contamination? Check for bacterial or other fungal contamination in your cultures.

  • Investigate Biological Resistance:

    • If the compound and protocol are verified, the issue may be biological resistance. Proceed to the experimental protocols below to investigate potential mechanisms.

Scenario 2: Investigating the Mechanism of this compound Resistance

If you have confirmed that your fungal strain exhibits resistance to this compound, the following experiments can help elucidate the underlying mechanism.

Experimental Workflow for Resistance Investigation

start Start: Confirmed Resistant Strain efflux_pump Efflux Pump Assay (e.g., with Verapamil) start->efflux_pump sterol_analysis Sterol Analysis (GC-MS) start->sterol_analysis gene_expression Gene Expression Analysis (qRT-PCR of pump/target genes) start->gene_expression sequencing Target Gene Sequencing start->sequencing conclusion Identify Resistance Mechanism efflux_pump->conclusion sterol_analysis->conclusion gene_expression->conclusion sequencing->conclusion

Caption: Experimental workflow to identify resistance mechanisms.

Experimental Protocols

Protocol 1: Efflux Pump Activity Assay

This protocol uses an efflux pump inhibitor to determine if increased efflux pump activity is contributing to this compound resistance.

Methodology:

  • Prepare fungal cell suspensions of both the resistant and a sensitive (control) strain at a concentration of 1 x 10^5 cells/mL in RPMI-1640 medium.

  • Prepare a 96-well microtiter plate with a serial dilution of this compound.

  • Create a parallel set of wells with the same serial dilution of this compound, but also containing a sub-inhibitory concentration of an efflux pump inhibitor (e.g., verapamil).

  • Inoculate the wells with the fungal cell suspensions.

  • Incubate at 35°C for 24-48 hours.

  • Determine the MIC of this compound in the presence and absence of the inhibitor by measuring cell viability (e.g., using a trypan blue exclusion assay or spectrophotometrically).[9] A significant reduction in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

Protocol 2: Analysis of Fungal Membrane Sterol Composition

This protocol uses gas chromatography-mass spectrometry (GC-MS) to compare the sterol composition of resistant and sensitive strains.

Methodology:

  • Grow both the resistant and sensitive fungal strains to mid-log phase.

  • Harvest and wash the cells.

  • Extract total lipids from the fungal cells using a suitable solvent system (e.g., chloroform:methanol).

  • Saponify the lipid extract to release the sterols.

  • Extract the non-saponifiable lipids (containing the sterols).

  • Derivatize the sterols to make them volatile for GC-MS analysis (e.g., using trimethylsilyl (TMS) ethers).

  • Analyze the derivatized sterols by GC-MS to identify and quantify the different sterol components.[9] A significant decrease in ergosterol content in the resistant strain may indicate a mechanism of resistance.

Data Presentation

Table 1: Example MIC Data for this compound with and without an Efflux Pump Inhibitor

Fungal StrainThis compound MIC (µg/mL)This compound + Verapamil MIC (µg/mL)Fold Change in MIC
Sensitive (Wild-Type)881
Resistant Strain A64164
Resistant Strain B128324

Table 2: Example Sterol Composition Data from GC-MS Analysis

Fungal StrainErgosterol (% of total sterols)Other Sterols (% of total sterols)
Sensitive (Wild-Type)8515
Resistant Strain C4060

Signaling Pathway Visualization

Hypothesized Signaling Pathway for Efflux Pump Upregulation

This diagram illustrates a potential signaling pathway where exposure to this compound could lead to the upregulation of efflux pump genes, a common mechanism of antifungal resistance.

AnsatrieninB This compound CellMembrane Fungal Cell Membrane AnsatrieninB->CellMembrane interacts with CellMembrane->AnsatrieninB effluxes StressSensor Membrane Stress Sensor CellMembrane->StressSensor induces stress SignalingCascade Signaling Cascade (e.g., MAPK pathway) StressSensor->SignalingCascade TranscriptionFactor Transcription Factor (e.g., Tac1/Mrr1) SignalingCascade->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to EffluxPumpGene Efflux Pump Gene (e.g., CDR1/MDR1) TranscriptionFactor->EffluxPumpGene binds to promoter EffluxPumpProtein Efflux Pump Protein EffluxPumpGene->EffluxPumpProtein transcription & translation EffluxPumpProtein->CellMembrane integrates into

Caption: Hypothesized pathway for this compound-induced efflux pump expression.

References

Technical Support Center: Enhancing Ansatrienin B Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of Ansatrienin B from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: The biosynthesis of this compound, an ansamycin antibiotic produced by Streptomyces collinus, relies on several key precursors. The starter unit for the polyketide chain is 3-amino-5-hydroxybenzoic acid (AHBA).[1][2] The ansa chain is further extended with acetate and propionate units. The distinctive cyclohexanecarboxylic acid moiety is derived from shikimic acid.[1] Additionally, D-alanine and a methyl group from methionine are incorporated into the final structure.[1]

Q2: What are the main strategies to improve the yield of this compound?

A2: The primary strategies for enhancing this compound production fall into three main categories:

  • Media Optimization: Modifying the fermentation medium's composition, including carbon and nitrogen sources, as well as inorganic salts, can significantly impact yield.

  • Precursor Feeding: Supplementing the culture with key biosynthetic precursors can overcome potential bottlenecks in the metabolic pathway.

  • Fermentation Parameter Optimization: Fine-tuning physical parameters such as pH, temperature, agitation, and dissolved oxygen levels is crucial for optimal growth and secondary metabolite production.[3][4]

Q3: Can genetic engineering be used to improve this compound yield?

A3: Yes, genetic engineering is a powerful tool for enhancing the production of secondary metabolites in Streptomyces.[5][6] Strategies include the overexpression of genes in the this compound biosynthetic cluster to increase the flux through the pathway. Another approach is the knockout of negative regulatory genes that may suppress antibiotic production.[5] Heterologous expression of the entire biosynthetic gene cluster in a high-producing host strain is also a viable, though more complex, strategy.[6]

Troubleshooting Guide

Issue 1: Low this compound Yield

Cause: A low yield of this compound can stem from several factors, including a suboptimal fermentation medium, insufficient supply of precursors, or non-ideal physical fermentation conditions.

Solutions:

  • Media Composition Analysis:

    • Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, other carbohydrates like starch or glycerol may be more effective. It is recommended to screen various carbon sources at different concentrations. For example, in the production of other secondary metabolites by Streptomyces, starch concentrations of 3% have been shown to be effective.[3]

    • Nitrogen Source: Complex nitrogen sources such as yeast extract, peptone, and soybean meal often support robust growth and secondary metabolite production. Systematically evaluate different nitrogen sources and their concentrations.

    • Phosphate and Trace Minerals: Phosphate levels can influence the switch from primary to secondary metabolism.[4] Ensure that essential trace minerals like manganese, zinc, and iron are present in optimal concentrations, as they are often cofactors for biosynthetic enzymes.

  • Precursor Feeding Strategies:

    • Supplementing the fermentation broth with key precursors can significantly boost the yield. It is advisable to add the precursors at the beginning of the stationary phase of growth when secondary metabolism is typically initiated.

    • 3-Amino-5-hydroxybenzoic Acid (AHBA): As the direct starter unit, feeding AHBA can markedly increase the production of ansamycins.[7]

    • Shikimic Acid: Since the cyclohexanecarboxylic acid moiety is derived from shikimic acid, its addition can be beneficial. In the production of another polyketide, ascomycin, adding 3 g/L of shikimic acid increased the yield by 36%.[8]

    • D-alanine: The D-alanine moiety is directly incorporated into this compound.[1] Supplementation with D-alanine may therefore enhance production.

  • Optimization of Fermentation Conditions:

    • pH: The optimal pH for Streptomyces fermentation is typically near neutral (6.5-7.5).[3][4] It is important to monitor and control the pH throughout the fermentation process.

    • Temperature: Most Streptomyces species grow well between 25°C and 30°C. The optimal temperature for this compound production should be determined empirically.

    • Agitation and Aeration: Adequate agitation and aeration are crucial to ensure sufficient dissolved oxygen for aerobic fermentation and to prevent cell damage. Dissolved oxygen levels should ideally be maintained above 20% saturation.

Issue 2: Inconsistent Batch-to-Batch Fermentation Results

Cause: Variability between fermentation batches can be due to inconsistencies in inoculum preparation, media sterilization, or precise control of fermentation parameters.

Solutions:

  • Standardized Inoculum Preparation: Implement a strict protocol for inoculum development, including the age of the seed culture and the number of spores or mycelial fragments used for inoculation.

  • Consistent Media Preparation: Ensure that all media components are accurately weighed and that the sterilization process (autoclaving time and temperature) is consistent to avoid variations in nutrient availability.

  • Calibration of Probes: Regularly calibrate pH and dissolved oxygen probes to ensure accurate monitoring and control of these critical parameters.

Quantitative Data from Analogous Streptomyces Fermentations

Since specific quantitative data for this compound yield improvement is limited in publicly available literature, the following tables provide data from studies on other polyketide antibiotics produced by Streptomyces. This information can serve as a valuable starting point for the optimization of this compound production.

Table 1: Effect of Precursor Feeding on Polyketide Production

PrecursorTarget CompoundProducing OrganismConcentration AddedYield Improvement
Shikimic AcidAscomycinStreptomyces hygroscopicus3 g/L36% increase
L-ValineNatamycinStreptomyces natalensis0.5 g/L1.9-fold increase
AlanineAmphotericin BStreptomyces nodosus1 mM18.6% increase

Table 2: Optimization of Fermentation Parameters for Secondary Metabolite Production

ParameterOrganismOptimized Value
pHStreptomyces yanglinensis6.5
TemperatureStreptomyces sp. KN3725°C
Agitation SpeedStreptomyces yanglinensis200 rpm
Carbon SourceStreptomyces yanglinensisStarch (3%)

Experimental Protocols

Protocol 1: Media Optimization Using "One-Factor-at-a-Time" (OFAT) Approach
  • Establish a Baseline: Begin with a standard fermentation medium for Streptomyces, such as ISP2 medium (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L).

  • Vary Carbon Source: Prepare several batches of the medium, each with a different primary carbon source (e.g., glucose, starch, glycerol, mannitol) at a consistent concentration (e.g., 20 g/L). Keep all other media components constant.

  • Inoculate and Ferment: Inoculate each flask with a standardized inoculum of Streptomyces collinus. Incubate under consistent conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

  • Analyze Yield: At the end of the fermentation, extract this compound from each culture and quantify the yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Identify Optimal Carbon Source: The carbon source that results in the highest yield is selected for the next round of optimization.

  • Vary Nitrogen Source: Using the optimized carbon source, repeat the process by varying the nitrogen source (e.g., yeast extract, peptone, soybean meal, ammonium sulfate) while keeping other components constant.

  • Continue with Other Factors: Systematically repeat this process for other media components such as phosphate sources and trace metal concentrations.

Protocol 2: Precursor Feeding Experiment
  • Prepare Optimized Medium: Prepare the fermentation medium that was determined to be optimal from the media optimization experiments.

  • Inoculate and Grow: Inoculate the medium with Streptomyces collinus and allow the culture to grow to the late logarithmic or early stationary phase (typically 48-72 hours).

  • Prepare Precursor Stock Solutions: Prepare sterile stock solutions of the precursors to be tested (e.g., AHBA, shikimic acid, D-alanine).

  • Add Precursors: Add different concentrations of each precursor to separate culture flasks. Include a control flask with no added precursor.

  • Continue Fermentation: Continue the fermentation for the remainder of the production phase (e.g., an additional 5-7 days).

  • Analyze Yield: Harvest the cultures and quantify the this compound yield to determine the optimal precursor and its effective concentration.

Visualizations

Ansatrienin_B_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Shikimic_Acid Shikimic Acid Shikimate_Pathway->Shikimic_Acid Aminoshikimate_Pathway Aminoshikimate Pathway AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Aminoshikimate_Pathway->AHBA Glycolysis Glycolysis Malonyl_CoA Malonyl-CoA Glycolysis->Malonyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Glycolysis->Methylmalonyl_CoA Alanine_Metabolism Alanine Metabolism D_Alanine D-Alanine Alanine_Metabolism->D_Alanine SAM_Cycle SAM Cycle Methionine Methionine (SAM) SAM_Cycle->Methionine Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Shikimic_Acid->Cyclohexanecarboxylic_Acid PKS Type I Polyketide Synthase (PKS) AHBA->PKS Starter Unit Malonyl_CoA->PKS Extender Unit Methylmalonyl_CoA->PKS Extender Unit NRPS Non-Ribosomal Peptide Synthetase (NRPS) D_Alanine->NRPS Ansatrienin_B_Scaffold This compound Scaffold Methionine->Ansatrienin_B_Scaffold Methylation Cyclohexanecarboxylic_Acid->NRPS PKS->Ansatrienin_B_Scaffold NRPS->Ansatrienin_B_Scaffold Side Chain Addition Ansatrienin_B This compound Ansatrienin_B_Scaffold->Ansatrienin_B Tailoring Steps

Caption: Biosynthetic pathway of this compound.

Yield_Improvement_Workflow Start Start: Low this compound Yield Media_Optimization 1. Media Optimization (Carbon, Nitrogen, Minerals) Start->Media_Optimization Analysis Analyze Yield (HPLC) Media_Optimization->Analysis Precursor_Feeding 2. Precursor Feeding (AHBA, Shikimic Acid, D-Alanine) Fermentation_Optimization 3. Fermentation Parameter Optimization (pH, Temp, DO) Precursor_Feeding->Fermentation_Optimization Precursor_Feeding->Analysis Genetic_Engineering 4. Genetic Engineering (Gene Overexpression/Knockout) Fermentation_Optimization->Genetic_Engineering Fermentation_Optimization->Analysis Genetic_Engineering->Analysis Decision Yield Improved? Analysis->Decision Decision->Precursor_Feeding No End End: Optimized Process Decision->End Yes

Caption: Experimental workflow for improving this compound yield.

References

Validation & Comparative

Validating the Antitumor Effects of Ansatrienin B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor effects of Ansatrienin B, an ansamycin antibiotic, with alternative cancer therapies. The data presented is based on available preclinical experimental evidence, primarily focusing on the P-388 murine leukemia model, a standard for screening potential anticancer agents.

Executive Summary

This compound, also known as Mycotrienin II, has demonstrated antitumor activity in vivo, particularly against P-388 leukemia in murine models. Its mechanism of action is primarily attributed to the inhibition of protein synthesis. While direct comparative studies are limited, this guide synthesizes available data to benchmark the efficacy of this compound against a related ansamycin antibiotic, Trienomycin A, and other established chemotherapeutic agents. The evidence suggests that ansamycin antibiotics as a class show significant promise in cancer therapy, warranting further investigation and development.

In Vivo Antitumor Activity: A Comparative Analysis

The P-388 leukemia model in mice is a widely used system to evaluate the efficacy of potential anticancer drugs. The primary endpoint in these studies is often the percentage increase in lifespan (%ILS) of treated mice compared to an untreated control group. A higher %ILS value indicates greater antitumor activity.

CompoundDrug ClassP-388 Leukemia Model Efficacy (%ILS)Reference
This compound (Mycotrienin II) Ansamycin Antibiotic / Protein Synthesis InhibitorActivity demonstrated, specific %ILS not reported[1]
Trienomycin AAnsamycin Antibiotic100%[2]
bis(helenalinyl)malonateSesquiterpene LactoneT/C% = 261 (equivalent to 161% ILS)[3]
VincristineVinca AlkaloidStandard of care, efficacy varies with dose and schedule[4]
Mitomycin CAziridine-containing antibioticStandard of care, efficacy varies with dose and schedule[5]

T/C% (Treated vs. Control) is another measure of antitumor activity, where a lower percentage indicates greater efficacy. A T/C% of 261 corresponds to a 161% increase in lifespan.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are the generalized protocols for the in vivo evaluation of antitumor compounds in the P-388 leukemia model.

P-388 Murine Leukemia Model
  • Animal Model: CDF1 or BALB/c x DBA/2 F1 mice are commonly used.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P-388 leukemia cells.

  • Drug Administration:

    • This compound: Administered via intraperitoneal injection once daily for 6 days.[1]

    • Alternative Agents: Dosing schedules for standard chemotherapeutics like Vincristine and Mitomycin C vary and are optimized for maximum efficacy and minimal toxicity.

  • Endpoint: The primary endpoint is the mean survival time of the treated and control groups. The percentage increase in lifespan (%ILS) is calculated using the formula: (%ILS) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by inhibiting protein synthesis in cancer cells.[1] This disruption of a fundamental cellular process leads to cell cycle arrest and ultimately apoptosis.

Signaling Pathway

The inhibition of protein synthesis by this compound has downstream effects on various signaling pathways critical for cancer cell survival and proliferation. A simplified representation of this mechanism is provided below.

G cluster_0 This compound Action cluster_1 Downstream Effects Ansatrienin_B This compound Ribosome Ribosome Ansatrienin_B->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Oncogenic_Proteins Oncogenic Proteins (e.g., Cyclins, Bcl-2) Protein_Synthesis->Oncogenic_Proteins Decreased Production ICAM1 ICAM-1 Expression Protein_Synthesis->ICAM1 Inhibits Cell_Cycle_Progression Cell Cycle Progression Oncogenic_Proteins->Cell_Cycle_Progression Arrest Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to

Caption: this compound inhibits protein synthesis, leading to downstream effects on cancer cell survival.

Experimental Workflow for In Vivo Antitumor Drug Screening

The process of evaluating the antitumor efficacy of a compound like this compound in vivo follows a structured workflow.

G start Start: Compound (this compound) animal_model Select Animal Model (P-388 in mice) start->animal_model tumor_inoculation Tumor Cell Inoculation (i.p. injection) animal_model->tumor_inoculation drug_administration Drug Administration (Treatment Group vs. Control) tumor_inoculation->drug_administration monitoring Monitor Animal Health and Survival drug_administration->monitoring data_collection Collect Survival Data monitoring->data_collection data_analysis Analyze Data (Calculate %ILS) data_collection->data_analysis conclusion Conclusion on Antitumor Efficacy data_analysis->conclusion

Caption: Standard workflow for in vivo screening of antitumor compounds.

Conclusion

This compound demonstrates clear antitumor effects in vivo, consistent with its mechanism as a protein synthesis inhibitor. While direct comparative data against standard-of-care agents in the same study is limited, the available evidence, particularly when viewed in the context of related ansamycin antibiotics like Trienomycin A, suggests a potent antitumor potential. Further studies with direct head-to-head comparisons are warranted to fully elucidate the therapeutic positioning of this compound in the landscape of cancer chemotherapy. The information provided in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing effort to discover and validate novel anticancer agents.

References

A Comparative Analysis of Ansatrienin B and Other Ansamycin Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ansatrienin B with other notable ansamycin antibiotics. The analysis is supported by available experimental data on their biological activities and mechanisms of action.

The ansamycins are a family of macrolactam antibiotics produced by various actinomycetes.[1] Their unique structure, featuring an aliphatic ansa chain bridging an aromatic nucleus, is the basis for their diverse and potent biological activities.[2] This family includes compounds with antibacterial, antifungal, and antitumor properties.[3] This guide focuses on a comparative analysis of this compound against two other well-characterized ansamycins: the antibacterial agent Rifampicin and the antitumor agent Geldanamycin. While direct comparative studies under identical experimental conditions are limited, this guide consolidates available data to highlight their distinct profiles.

Overview of Compared Ansamycins

Ansamycin antibiotics can be broadly categorized based on their aromatic core structure, which significantly influences their biological activity. The primary ansamycins discussed in this guide are:

  • This compound (Mycotrienin II): An ansamycin with a benzenoid core, primarily known for its antifungal and antitumor activities.[4] It is notably inactive against bacteria.[4]

  • Rifampicin: A naphthalenoid ansamycin that is a cornerstone in the treatment of mycobacterial infections, including tuberculosis.[5] It exhibits potent activity against many Gram-positive and some Gram-negative bacteria.[5]

  • Geldanamycin: A benzoquinone ansamycin recognized for its potent antitumor activity through the inhibition of Heat Shock Protein 90 (Hsp90).[6]

Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound, Rifampicin, and Geldanamycin. It is crucial to note that the data presented are compiled from different studies and, therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Antifungal Activity of this compound

This compound has demonstrated activity against a range of fungi and yeasts.[4] In contrast, Rifampicin generally shows poor activity against fungi.

Fungal/Yeast StrainThis compound MIC (µg/mL)Reference
Candida krusei IFO 05904.0[4]
Candida utilis IFO 03964.0[4]
Saccharomyces cerevisiae IFO 03048.0[4]
Mucor pusillus IAM 612212.5[4]
Penicillium chrysogenum 1AM 710612.5[4]
Rhizopus delemar IAM 601512.5[4]
Antibacterial Activity of Rifampicin

Rifampicin is a potent antibacterial agent, particularly against Mycobacterium tuberculosis. This compound is reported to be inactive against bacteria.[4]

Bacterial StrainRifampicin MIC (µg/mL)
Mycobacterium tuberculosis~0.02

Note: The MIC for Rifampicin against M. tuberculosis can vary depending on the strain and testing method.

Antitumor and Cytotoxic Activity

Both this compound and Geldanamycin exhibit significant antitumor activity, but through different mechanisms. The following tables present IC50 values against various cancer cell lines.

This compound

ActivityCell LineIC50Reference
Inhibition of L-leucine incorporationA549 (human lung carcinoma)58 nM[1]
Inhibition of TNF-α-induced ICAM-1 expressionA549 (human lung carcinoma)300 nM[1]
Inhibition of osteoclastic bone resorptionFetal rat long bones21 nM[4]

Geldanamycin and its Derivatives

CompoundCell LineIC50Reference
17-propargylamine-17-demethoxygeldanamycinMDA-MB-231 (human breast cancer)60 nM[6]
Geldanamycin derivative 3MCF-7 (human breast cancer)82.50 µg/mL[7]
Geldanamycin derivative 2MCF-7 (human breast cancer)105.62 µg/mL[7]
Geldanamycin derivative 3HepG2 (human liver cancer)114.35 µg/mL[7]
Geldanamycin derivative 2HepG2 (human liver cancer)124.57 µg/mL[7]

Mechanisms of Action and Signaling Pathways

The distinct biological activities of this compound, Rifampicin, and Geldanamycin stem from their different molecular targets and mechanisms of action.

This compound: Inhibition of Protein Synthesis and Anti-inflammatory Effects

This compound exerts its antifungal and antitumor effects primarily by inhibiting eukaryotic protein synthesis.[8] It specifically targets the translation elongation phase by interfering with the function of eukaryotic elongation factor 1A (eEF1A).[9] This disruption leads to the stalling of ribosomes and a subsequent halt in polypeptide chain elongation.

Ansatrienin_B_Protein_Synthesis_Inhibition Ribosome Ribosome Polypeptide Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome Binds aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (eEF1A-GTP-aa-tRNA) aa_tRNA->Ternary_Complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex Ternary_Complex->Ribosome Delivers aa-tRNA to A-site Ansatrienin_B This compound Ansatrienin_B->Ribosome Interferes with eEF1A function

Caption: this compound inhibits protein synthesis by targeting eEF1A.

Additionally, this compound has been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), suggesting an anti-inflammatory mechanism.[1] ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes.

Ansatrienin_B_ICAM1_Inhibition cluster_nucleus TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binds NF_kB_Pathway NF-κB Signaling Pathway TNFR->NF_kB_Pathway Activates NF_kB NF-κB NF_kB_Pathway->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to ICAM1_Gene ICAM-1 Gene ICAM1_Protein ICAM-1 Protein ICAM1_Gene->ICAM1_Protein Transcription & Translation Ansatrienin_B This compound Ansatrienin_B->NF_kB_Pathway Inhibits

Caption: this compound inhibits TNF-α-induced ICAM-1 expression.

Geldanamycin: Hsp90 Inhibition

Geldanamycin and its derivatives exert their potent antitumor activity by inhibiting Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival, such as Raf-1 and steroid hormone receptors.[10][11] By binding to the ATP-binding pocket of Hsp90, Geldanamycin inhibits its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[6]

Geldanamycin_Hsp90_Inhibition Geldanamycin Geldanamycin Hsp90 Hsp90 Geldanamycin->Hsp90 Inhibits ATP binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90->Hsp90_Client_Complex Client_Protein Client Protein (e.g., Raf-1) Client_Protein->Hsp90_Client_Complex Degradation Degradation Client_Protein->Degradation Proteasomal Degradation Active_Client Stable, Active Client Protein Hsp90_Client_Complex->Active_Client Folding & Stability Ubiquitin Ubiquitin Hsp90_Client_Complex->Ubiquitin Ubiquitination Proteasome Proteasome

Caption: Geldanamycin inhibits Hsp90, leading to client protein degradation.

Rifampicin: Inhibition of Bacterial RNA Polymerase

Rifampicin's antibacterial action is due to its specific inhibition of bacterial DNA-dependent RNA polymerase.[5] It binds to the β-subunit of the enzyme, sterically blocking the path of the elongating RNA transcript when it is 2-3 nucleotides in length.[4][12] This prevents the synthesis of bacterial RNA and subsequently inhibits protein synthesis, leading to bacterial cell death. The high selectivity of Rifampicin for prokaryotic RNA polymerase over its eukaryotic counterpart is the basis for its clinical efficacy and safety.[5]

Rifampicin_RNAP_Inhibition DNA_Template DNA Template RNAP Bacterial RNA Polymerase (RNAP) DNA_Template->RNAP Binds RNA_Transcript RNA Transcript RNAP->RNA_Transcript RNA Synthesis (Elongation) Rifampicin Rifampicin Rifampicin->RNAP Binds to β-subunit & blocks RNA exit

Caption: Rifampicin inhibits bacterial RNA polymerase, halting RNA synthesis.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50), which are key parameters for evaluating the potency of antimicrobial and cytotoxic compounds, respectively.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solution with the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (inoculum without the drug) and a sterility control (broth medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Determination of IC50 for Antitumor Activity

This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the antitumor agent (e.g., this compound or Geldanamycin) in the cell culture medium. Replace the medium in the wells with the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the cells with the drug for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This compound, Rifampicin, and Geldanamycin, all members of the ansamycin family, exhibit remarkably different biological activities due to their distinct molecular targets. This compound is a promising antifungal and antitumor agent that functions by inhibiting eukaryotic protein synthesis and potentially modulating inflammatory responses. In contrast, Rifampicin is a highly effective antibacterial agent that targets bacterial RNA polymerase, while Geldanamycin shows potent antitumor activity through the inhibition of the molecular chaperone Hsp90. This comparative analysis underscores the structural and functional diversity within the ansamycin class of antibiotics and highlights their potential for the development of targeted therapies for a range of diseases. Further research involving direct comparative studies is warranted to more precisely delineate the relative potencies and therapeutic potential of these fascinating molecules.

References

A Comparative Analysis of the Antifungal Spectra of Ansatrienin B and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Ansatrienin B, an ansamycin antibiotic, and Amphotericin B, a polyene macrolide, a long-standing cornerstone of antifungal therapy. This document aims to objectively compare their performance based on available experimental data, offering insights into their potential applications in research and drug development.

Executive Summary

Amphotericin B exhibits a broad spectrum of activity against a wide range of fungal pathogens, a characteristic that has established it as a critical therapeutic agent for severe systemic mycoses. Its mechanism of action, involving the disruption of fungal cell membrane integrity through binding with ergosterol, is well-documented. In contrast, this compound has demonstrated activity against a more limited range of fungi and yeasts in available studies. Its proposed mechanism involves the inhibition of protein synthesis, a distinct pathway compared to Amphotericin B. However, comprehensive data on the minimum inhibitory concentrations (MICs) of this compound against a broad array of clinically relevant fungi are notably scarce in publicly accessible literature, limiting a direct, comprehensive comparison of their antifungal spectra.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and Amphotericin B against various fungal species. It is important to note the significant disparity in the breadth of available data, with Amphotericin B having been extensively studied against a vast number of clinical isolates.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC Range (µg/mL)
Yeasts
Candida albicansNot available0.125 - 1[1]
Candida aurisNot available0.25 - 4[1]
Candida glabrataNot available0.25 - 2[1]
Candida krusei4.0[2]0.5 - 4
Candida parapsilosisNot available0.125 - 2
Candida tropicalisNot available0.125 - 2
Candida utilis4.0[2]Not commonly reported
Cryptococcus neoformansNot available0.125 - 2
Saccharomyces cerevisiae8.0[2]0.25 - 2
Molds
Aspergillus fumigatusNot available0.25 - 2[3]
Aspergillus flavusNot available0.5 - 32[4]
Aspergillus nigerNot available0.5 - 4
Aspergillus terreusNot available1 - >16
Mucor pusillus12.5[2]Variable
Penicillium chrysogenum12.5[2]Not commonly reported
Rhizopus delemar12.5[2]0.5 - 4

Note: The MIC values for Amphotericin B can vary depending on the specific isolate, testing methodology, and laboratory. The ranges provided are indicative of typical findings in the literature. Data for this compound is limited to a single source for the listed organisms.

Mechanisms of Action

The antifungal activity of this compound and Amphotericin B stems from distinct molecular mechanisms, targeting different essential cellular processes in fungi.

This compound: Inhibition of Protein Synthesis

This compound, as a member of the ansamycin class of antibiotics, is reported to exert its antifungal effect by inhibiting protein synthesis.[2] While the precise molecular target within the fungal ribosome has not been definitively elucidated in publicly available research, evidence suggests that it may interfere with the elongation stage of translation. Some studies on related ansamycin compounds indicate that they can target eukaryotic elongation factor 1A (eEF1A), a key protein in the delivery of aminoacyl-tRNA to the ribosome.[5][6][7] This disruption of protein production ultimately leads to the cessation of fungal growth and cell death.

Ansatrienin_B_Mechanism Ansatrienin_B This compound Fungal_Cell Fungal Cell Ansatrienin_B->Fungal_Cell Enters Cell Ribosome Ribosome Ansatrienin_B->Ribosome Inhibits eEF1A eEF1A Ansatrienin_B->eEF1A Potentially Binds & Inhibits Fungal_Cell->Ribosome Fungal_Cell->eEF1A Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation eEF1A->Protein_Synthesis Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to

This compound's proposed mechanism of action.
Amphotericin B: Disruption of Cell Membrane Integrity

Amphotericin B's mechanism of action is well-established and targets the fungal cell membrane. It selectively binds to ergosterol, a sterol component unique to fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular ions, such as potassium and magnesium, leads to metabolic disruption and ultimately, fungal cell death. At higher concentrations, Amphotericin B may also induce oxidative damage to fungal cells. There is also some evidence to suggest that at very high concentrations, it may have secondary effects, including the inhibition of protein synthesis.

Amphotericin_B_Mechanism Amphotericin_B Amphotericin B Fungal_Membrane Fungal Cell Membrane Amphotericin_B->Fungal_Membrane Approaches Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Fungal_Membrane->Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Ion_Leakage Ion Leakage (K+, Mg++) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Causes

Amphotericin B's mechanism of action.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antifungal agent. The broth microdilution method is a standardized protocol widely used for this purpose.

Broth Microdilution Method (General Protocol)

This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution 3. Serial Dilution of Antifungal Agent Antifungal_Dilution->Inoculation Incubation 5. Incubation Inoculation->Incubation Reading 6. Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination 7. MIC Determination Reading->MIC_Determination

Workflow of the broth microdilution assay.

Key Steps in the Protocol:

  • Preparation of Antifungal Stock Solutions: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the antifungal stock solution are prepared in a liquid medium (e.g., RPMI-1640) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific cell density using a spectrophotometer or hemocytometer.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final standardized concentration of fungal cells.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometric reader to determine the lowest concentration of the antifungal agent that shows no visible growth (for fungicidal agents like Amphotericin B) or a significant reduction in growth (for fungistatic agents). This concentration is recorded as the MIC.

Conclusion and Future Directions

Based on the currently available data, Amphotericin B possesses a significantly broader and more potent antifungal spectrum compared to this compound. Its well-characterized mechanism of action and extensive clinical history solidify its role in treating severe fungal infections.

The limited data on this compound's antifungal activity hinders a comprehensive comparative assessment. While its distinct mechanism of inhibiting protein synthesis presents an interesting alternative to membrane-targeting agents, extensive further research is required. Future studies should focus on:

  • Expanding the Antifungal Spectrum Analysis: Determining the MICs of this compound against a wide range of clinically relevant fungal pathogens, including various species of Candida, Aspergillus, and other opportunistic molds.

  • Elucidating the Precise Mechanism of Action: Identifying the specific molecular target of this compound within the fungal protein synthesis machinery.

  • In Vivo Efficacy Studies: Evaluating the in vivo efficacy of this compound in animal models of fungal infections to assess its therapeutic potential.

A more complete understanding of this compound's antifungal properties will be crucial in determining its potential as a standalone or combination therapy in the future landscape of antifungal drug development. Researchers are encouraged to contribute to filling the existing knowledge gaps to fully evaluate the promise of this ansamycin antibiotic.

References

Ansatrienin B: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-tumor and anti-fungal properties of the ansamycin antibiotic, Ansatrienin B. This guide provides a comparative overview of its in vitro and in vivo activities, supported by experimental data and detailed protocols.

This compound, a member of the ansamycin class of antibiotics, has demonstrated notable biological activity in both laboratory settings and living organisms. This guide synthesizes available data to offer a clear comparison of its efficacy in controlled in vitro experiments and its performance in in vivo models, providing valuable insights for researchers in drug discovery and development.

Quantitative Comparison of this compound Activity

To facilitate a direct comparison of this compound's potency across different experimental systems, the following tables summarize its key quantitative activity data.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / OrganismEndpointResult
Protein Synthesis InhibitionA549 (Human Lung Carcinoma)IC5058 nM[1]
ICAM-1 Expression InhibitionA549 (Human Lung Carcinoma)IC50300 nM[1]
Bone Resorption InhibitionFetal Rat Long BonesIC5021 nM[1]
Antifungal ActivityCandida kruseiMIC4.0 μg/ml[1]
Antifungal ActivityCandida utilisMIC4.0 μg/ml[1]
Antifungal ActivitySaccharomyces cerevisiaeMIC8.0 μg/ml[1]
Antifungal ActivityPenicillium chrysogenumMIC12.5 μg/ml[1]
Antifungal ActivityMucor pusillusMIC12.5 μg/ml[1]
Antifungal ActivityRhizopus delemarMIC12.5 μg/ml[1]

Table 2: In Vivo Activity of this compound

Animal ModelTumor ModelDosing RegimenEfficacyToxicity
CDF1 Male MiceP-388 Murine LeukemiaIntraperitoneal injection, once daily for 6 daysActive against tumor growth (Specific %ILS or TGI data not available in the searched literature)LD50: 80 mg/kg[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Experimental Protocols

1. Protein Synthesis Inhibition Assay

  • Cell Line: A549 human lung carcinoma cells.

  • Method: L-leucine incorporation assay.

  • Procedure:

    • Seed A549 cells in a 96-well plate and culture to the desired confluence.

    • Treat the cells with varying concentrations of this compound for a predetermined period.

    • Add radiolabeled L-[3H]-leucine to the culture medium and incubate for a specific duration to allow for incorporation into newly synthesized proteins.

    • Wash the cells to remove unincorporated L-[3H]-leucine.

    • Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

    • Measure the radioactivity of the protein precipitate using a scintillation counter.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits protein synthesis by 50% compared to untreated control cells.

2. TNF-α-Induced ICAM-1 Expression Assay

  • Cell Line: A549 human lung carcinoma cells.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Culture A549 cells in a 96-well plate to confluence.

    • Pre-treat the cells with different concentrations of this compound for a specified time.

    • Induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) by treating the cells with Tumor Necrosis Factor-alpha (TNF-α).

    • After incubation, wash the cells and fix them.

    • Add a primary antibody specific for ICAM-1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a measurable colorimetric signal.

    • Quantify the signal using a plate reader and determine the IC50 value for the inhibition of ICAM-1 expression.[1]

In Vivo Experimental Protocol

1. P-388 Murine Leukemia Model

  • Animal Model: CDF1 male mice.[1]

  • Tumor Cell Line: P-388 murine leukemia cells.

  • Procedure:

    • Inject a known number of P-388 leukemia cells intraperitoneally into CDF1 mice.

    • On the day following tumor implantation, begin treatment with this compound.

    • Administer this compound via intraperitoneal injection once daily for a total of 6 days.[1]

    • Monitor the mice daily for signs of toxicity and record survival data.

    • The primary endpoint is typically the increase in lifespan (%ILS) of the treated mice compared to a control group that receives a vehicle. The median survival time of each group is used to calculate the %ILS. Tumor growth inhibition (TGI) can also be assessed by measuring tumor burden in some models.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through the inhibition of protein synthesis. It targets the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein translation machinery. By interfering with the function of eEF1A, this compound stalls the elongation phase of protein synthesis, leading to cell growth arrest and apoptosis. This mechanism is central to its anti-tumor activity.

The inhibition of TNF-α-induced ICAM-1 expression suggests that this compound may also modulate inflammatory signaling pathways. ICAM-1 expression is often regulated by the NF-κB signaling pathway. While the precise mechanism of how this compound inhibits ICAM-1 is not fully elucidated, it is plausible that it interferes with the NF-κB pathway, either directly or indirectly as a consequence of protein synthesis inhibition.

Ansatrienin_B_Signaling_Pathway AnsatrieninB This compound eEF1A eEF1A AnsatrieninB->eEF1A Inhibits ProteinSynthesis Protein Synthesis NFkB_Pathway NF-κB Signaling Pathway AnsatrieninB->NFkB_Pathway Inhibits (potential) eEF1A->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibition leads to TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->NFkB_Pathway ICAM1 ICAM-1 Expression NFkB_Pathway->ICAM1 Inflammation Inflammation ICAM1->Inflammation

Caption: Proposed signaling pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anti-tumor activity of a compound like this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Protein Synthesis Inhibition Assay (IC50 determination) D P-388 Murine Leukemia Model A->D Promising Candidate B ICAM-1 Expression Inhibition Assay (IC50 determination) B->D Promising Candidate C Antifungal Activity (MIC determination) E Drug Administration (i.p., daily for 6 days) D->E F Monitor Survival (%ILS) & Toxicity (LD50) E->F

Caption: General workflow for this compound evaluation.

References

Synergistic Antitumor Effects of Ansatrienin B in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of available preclinical data reveals the potential of Ansatrienin B, an ansamycin antibiotic, to significantly enhance the efficacy of several conventional anticancer drugs. This guidance document synthesizes findings on the synergistic interactions of this compound with other chemotherapeutic agents, providing researchers, scientists, and drug development professionals with objective comparisons and supporting experimental insights.

This compound, also known as Mycotrienin II, has demonstrated potent antitumor activities. Early in vitro studies have highlighted its capacity to work synergistically with a range of anticancer drugs, including mitomycin C, 6-mercaptopurine, bleomycin, cisplatin, and 5-fluorouracil.[1][2][3] This potentiation suggests that combination therapies involving this compound could allow for lower effective doses of cytotoxic agents, potentially reducing treatment-related toxicity and combating drug resistance.

Comparative Analysis of Synergistic Effects

While detailed quantitative data from contemporary studies remains limited, historical data indicates a significant potentiation of cytotoxicity when this compound is combined with various anticancer agents. The following table summarizes the observed synergistic combinations.

Anticancer DrugCancer Cell Line(s)Observed EffectReference
Mitomycin CNot SpecifiedPotentiation of cytotoxic activity[1][2][3]
6-MercaptopurineNot SpecifiedPotentiation of cytotoxic activity[1][2][3]
BleomycinNot SpecifiedPotentiation of cytotoxic activity[1][2][3]
CisplatinNot SpecifiedPotentiation of cytotoxic activity[1][2][3]
5-FluorouracilNot SpecifiedPotentiation of cytotoxic activity[1][2][3]

Experimental Protocols

The methodologies to rigorously assess the synergistic effects of this compound with other anticancer drugs would typically involve the following key experiments:

Cell Viability and Synergy Assessment

A standard approach to quantify synergistic interactions is the checkerboard assay coupled with Combination Index (CI) calculation based on the Chou-Talalay method.

Experimental Workflow:

cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Drug_Preparation Prepare serial dilutions of this compound and partner drug Combination_Treatment Treat cells with drugs alone and in combination (checkerboard layout) Drug_Preparation->Combination_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Combination_Treatment->Incubation Viability_Assay Measure cell viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay CI_Calculation Calculate Combination Index (CI) using software (e.g., CompuSyn) Viability_Assay->CI_Calculation Synergy_Determination Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) CI_Calculation->Synergy_Determination

Caption: Workflow for determining in vitro synergy using the checkerboard assay.

Protocol Steps:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug. A series of dilutions for each drug is then made.

  • Treatment: In a 96-well plate, expose cells to a matrix of concentrations of both drugs, as well as each drug alone.

  • Cell Viability Assay: After the incubation period, assess cell viability using a suitable assay (e.g., MTT, resazurin).

  • Data Analysis: Calculate the CI for various drug combinations. A CI value less than 1 indicates synergy.

Signaling Pathways

The precise molecular mechanisms underlying the synergistic effects of this compound with other anticancer drugs are not yet fully elucidated. Ansamycin antibiotics are known to interact with various cellular targets. This compound itself has been shown to inhibit protein synthesis and the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-α.[2][4] A plausible hypothesis for the observed synergy is the multi-target effect of the combination therapy, where this compound and the partner drug disrupt distinct but complementary cancer-promoting pathways.

cluster_ansatrienin This compound cluster_drug Anticancer Drug cluster_effect Cellular Effect Ansatrienin_B This compound Protein_Synthesis Protein Synthesis Ansatrienin_B->Protein_Synthesis inhibits ICAM1 ICAM-1 Expression Ansatrienin_B->ICAM1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Increased Apoptosis ICAM1->Apoptosis Anticancer_Drug e.g., Cisplatin DNA_Damage DNA Damage Anticancer_Drug->DNA_Damage induces DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: Postulated signaling pathways affected by this compound in combination with a DNA-damaging agent.

Further research is warranted to delineate the specific signaling cascades and molecular interactions that drive the synergistic antitumor effects of this compound in combination with various anticancer drugs. Such studies will be crucial for the rational design of novel and more effective cancer therapeutic strategies.

References

Head-to-head comparison of Ansatrienin A and Ansatrienin B.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed comparison of Ansatrienin A and Ansatrienin B reveals subtle structural differences that translate into distinct biological activity profiles. This guide provides a comprehensive analysis of their known effects, supported by available experimental data and a look into their mechanisms of action.

Ansatrienin A and this compound are closely related ansamycin antibiotics isolated from Streptomyces species. Both compounds share a complex macrocyclic structure, but differ by a key functional group: this compound is the hydroquinone form of Ansatrienin A. This seemingly minor chemical modification has a significant impact on their biological activities, particularly their antifungal and antitumor properties.

Executive Summary of Biological Activities

ParameterAnsatrienin A (Mycotrienin I)This compound (Mycotrienin II)
Molecular Formula C₃₆H₄₈N₂O₈C₃₆H₅₀N₂O₈
Molecular Weight 636.78 g/mol 638.79 g/mol
Antifungal Activity Active against various fungi and yeasts.Active against various fungi and yeasts.[1]
Antitumor Activity Potent activity against tumor cell lines.[2]Displays antitumor antibiotic activity.[1]
Mechanism of Action Inhibition of osteoclastic bone resorption.[2]Inhibition of protein synthesis, TNF-α-induced ICAM-1 expression, pp60c-src kinase, and osteoclastic bone resorption.[1]

In-Depth Comparison of Biological Performance

Antifungal Activity

Both Ansatrienin A and B exhibit activity against a range of fungi and yeasts. While direct comparative studies with extensive quantitative data are limited in publicly available literature, historical data from the initial isolation and characterization of these compounds (then referred to as Mycotrienins I and II) provide some insight. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this compound against several fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi [1]

Fungal StrainMIC (µg/mL)
Candida albicans1.56
Saccharomyces cerevisiae1.56
Aspergillus niger3.12
Penicillium chrysogenum12.5
Mucor pusillus12.5
Rhizopus delemar12.5
Candida utilis4.0
Candida krusei4.0
Antitumor and Other Biological Activities

Ansatrienin A and B have demonstrated potent activities beyond their antifungal effects, particularly in the context of cancer and inflammatory processes.

Table 2: Comparative IC₅₀ Values for Ansatrienin A and B in Various Biological Assays

AssayTarget/Cell LineAnsatrienin A (IC₅₀)This compound (IC₅₀)
Inhibition of Bone ResorptionParathyroid hormone-stimulated ⁴⁵Ca release from fetal rat long bones~30 nM21 nM[1]
CytotoxicityP388 leukemia cellsNot explicitly foundEffective in vivo against P-388 injected mice.[1]
Protein Synthesis InhibitionL-leucine incorporation in A549 cellsNot explicitly found58 nM[1]
Anti-inflammatory ActivityTNF-α-induced ICAM-1 expressionNot explicitly found300 nM[1]
Kinase Inhibitionpp60c-src kinaseNot explicitly foundPotent inhibitor

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for antifungal activity are typically determined using a broth microdilution method. A standardized suspension of the fungal strain is incubated with serial dilutions of the test compound in a suitable broth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period (e.g., 24-48 hours) at an appropriate temperature.

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The experimental protocols for the IC₅₀ values cited in this guide are summarized below:

  • Inhibition of Bone Resorption: Fetal rat long bones are pre-labeled with ⁴⁵Ca and cultured in the presence of a bone-resorbing agent (e.g., parathyroid hormone) and varying concentrations of the test compound. The amount of ⁴⁵Ca released into the culture medium is measured to quantify bone resorption. The IC₅₀ is the concentration of the compound that inhibits 50% of the stimulated calcium release.

  • Protein Synthesis Inhibition: A549 cells (or other suitable cell lines) are incubated with varying concentrations of the test compound, followed by the addition of a radiolabeled amino acid, such as ³H-leucine. The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured. The IC₅₀ is the concentration of the compound that reduces the incorporation by 50%.

  • TNF-α-induced ICAM-1 Expression: Endothelial cells or other relevant cell types are stimulated with TNF-α in the presence of different concentrations of the test compound. The expression of ICAM-1 on the cell surface is then quantified using methods such as flow cytometry or cell-based ELISA. The IC₅₀ is the concentration of the compound that inhibits 50% of the TNF-α-induced ICAM-1 expression.

Signaling Pathways

This compound and the TNF-α Signaling Pathway

This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This suggests an interference with the TNF-α signaling cascade, a critical pathway in inflammation.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Inactivates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to ICAM1_gene ICAM-1 Gene Expression Nucleus->ICAM1_gene Ansatrienin_B This compound Ansatrienin_B->IKK_complex Inhibits

Caption: Proposed inhibition of the TNF-α signaling pathway by this compound.

This compound and Src Kinase Signaling

This compound is a potent inhibitor of pp60c-src (Src), a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The exact mechanism of inhibition is not fully elucidated, but it is believed to interfere with the kinase activity of Src, thereby affecting downstream signaling pathways.

Src_Kinase_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src Src Kinase Receptor->Src Activates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ansatrienin_B This compound Ansatrienin_B->Src Inhibits

Caption: Inhibition of Src kinase signaling by this compound.

Conclusion

Ansatrienin A and this compound are potent bioactive compounds with significant potential in antifungal and anticancer research. The available data suggests that this compound, the hydroquinone form, has been more extensively characterized in terms of its specific inhibitory activities and mechanisms of action. The subtle structural difference between the two compounds underscores the importance of structure-activity relationship studies in drug discovery. Further direct, quantitative comparative studies are warranted to fully elucidate the therapeutic potential of both Ansatrienin A and B and to guide the development of new therapeutic agents.

References

Independent Verification of Ansatrienin B's Protein Synthesis Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ansatrienin B's efficacy in inhibiting protein synthesis against other well-established inhibitors. The information is compiled from publicly available research, offering supporting experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: this compound in Context

This compound, also known as Mycotrienin II, is an ansamycin antibiotic that has been shown to inhibit the translation stage of protein synthesis.[1] This is achieved through the specific inhibition of L-leucine incorporation into newly synthesized proteins.[1] This mechanism of action places it among a class of compounds that interfere with the elongation phase of translation, a critical step in protein biosynthesis.

Comparative Efficacy of Protein Synthesis Inhibitors

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used protein synthesis inhibitors in the human lung carcinoma cell line, A549. Lower IC50 values indicate higher potency.

CompoundTarget/MechanismCell LineIC50 (Protein Synthesis Inhibition)Reference
This compound Translation ElongationA54958 nM[1]
CycloheximideTranslation ElongationA549~50 µg/mL (~177 µM) for significant inhibition[2]
PuromycinPremature Chain TerminationA549IC50 values for viability are in the µM range, indicating protein synthesis inhibition at similar or lower concentrations.[3]
AnisomycinPeptidyl Transferase InhibitionNot specified for A549, but generally active in the nM to low µM range in various cell lines.[4][5][6]

Experimental Protocols: Verification of Protein Synthesis Inhibition

The following is a detailed protocol for a common method used to quantify protein synthesis inhibition, the L-[³H]-leucine incorporation assay. This method is analogous to the one used to determine the IC50 of this compound.[1]

L-[³H]-Leucine Incorporation Assay

This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound and others)

  • L-[³H]-leucine

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells (e.g., A549) in multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, cycloheximide) for a specified period. Include a vehicle-only control.

  • Radiolabeling: Add L-[³H]-leucine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and precipitate the proteins by adding cold TCA.

  • Washing: Wash the protein precipitate with ethanol to remove unincorporated L-[³H]-leucine.

  • Solubilization: Solubilize the protein precipitate in a suitable buffer.

  • Scintillation Counting: Add scintillation fluid to the solubilized protein and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of protein synthesis and a typical experimental workflow.

Protein_Synthesis_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA_n pre-mRNA DNA->mRNA_n Transcription mRNA_p mRNA mRNA_n->mRNA_p Processing mRNA_c mRNA mRNA_p->mRNA_c Export Ribosome Ribosome mRNA_c->Ribosome Binding Protein Protein Ribosome->Protein Translation (Elongation) Inhibitor This compound (Inhibitor) Inhibitor->Ribosome Inhibition

Mechanism of Protein Synthesis and Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549 cells) start->cell_culture treatment Treatment with Inhibitors (e.g., this compound) cell_culture->treatment radiolabeling Radiolabeling (L-[3H]-leucine) treatment->radiolabeling precipitation Protein Precipitation (TCA) radiolabeling->precipitation measurement Radioactivity Measurement (Scintillation Counting) precipitation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Workflow for Verifying Protein Synthesis Inhibition.

References

Safety Operating Guide

Essential Safety & Handling Protocols for Ansatrienin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ansatrienin B. The following procedures are designed to ensure a safe laboratory environment when working with this potent ansamycin antibiotic.

This compound is a hazardous substance, and appropriate precautions must be taken to avoid exposure.[1] It is supplied as a solid powder and is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide.[1] All personnel must review the full Safety Data Sheet (SDS) for this compound, which should be obtained from your supplier, before commencing any work.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin/eye contact.[1] The following table summarizes the recommended PPE for handling both solid this compound and its solutions.

Operation Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Handling Solid Powder (e.g., weighing, aliquoting) Double-gloving with nitrile gloves is recommended. Check manufacturer's data for chemical resistance.Chemical safety goggles and a face shield.A NIOSH-approved N95 or higher-rated respirator is required.A disposable solid-front gown is recommended over a standard lab coat.
Handling Solutions (e.g., preparing stock solutions, cell culture) Nitrile gloves. Check for compatibility with the solvent being used.Chemical safety goggles.Work should be performed in a certified chemical fume hood. A respirator may be required based on a risk assessment of the procedure and solvent volatility.A standard lab coat is required. A chemically resistant apron is recommended when handling larger volumes.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure all necessary PPE is worn as specified in the table above for handling solid powder.

    • Perform all operations within a certified chemical fume hood or a powder containment hood.

    • Decontaminate the work surface before and after use.

  • Weighing:

    • Carefully weigh the desired amount of this compound powder in a tared, sealed container.

    • Avoid creating dust. Use a spatula to gently transfer the powder.

  • Solubilization:

    • Add the chosen solvent (e.g., DMSO, ethanol) to the container with the this compound powder.[1] The solvent should be purged with an inert gas.[1]

    • Seal the container and agitate gently until the solid is completely dissolved. Sonication may be used if necessary.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed container.[1][2]

    • Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) as hazardous chemical waste according to your institution's guidelines.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_start cluster_form Physical Form of this compound cluster_solid_ppe PPE for Solid Form cluster_liquid_ppe PPE for Solution Form start Start: Handling this compound solid Solid (Powder) start->solid Is it a solid? liquid Solution start->liquid Is it a solution? solid_resp N95 or higher Respirator solid->solid_resp solid_eye Goggles & Face Shield solid->solid_eye solid_gloves Double Nitrile Gloves solid->solid_gloves solid_coat Disposable Gown solid->solid_coat liquid_resp Chemical Fume Hood liquid->liquid_resp liquid_eye Safety Goggles liquid->liquid_eye liquid_gloves Nitrile Gloves liquid->liquid_gloves liquid_coat Lab Coat liquid->liquid_coat

Caption: Workflow for selecting Personal Protective Equipment (PPE) based on the physical form of this compound.

Operational Plan for Disposal

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal_Plan This compound: Disposal Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, Wipes) solid_container Labeled Hazardous Solid Waste Bag/Container solid_waste->solid_container liquid_waste This compound Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_facility Institutional Hazardous Waste Management Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Caption: Step-by-step disposal plan for different types of this compound waste.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ansatrienin B
Reactant of Route 2
Ansatrienin B

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